Tos-Pro-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHGPCHVUSFFA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51077-01-1 | |
| Record name | (2S)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline, a crucial chiral building block in organic synthesis and pharmaceutical development. This document details the core synthesis pathway, experimental protocols, and characterization data, presented in a clear and structured format to aid researchers in their work.
Introduction
(S)-(-)-N-(p-Toluenesulfonyl)-proline, also known as N-Tosyl-L-proline, is a derivative of the amino acid L-proline where the amino group is protected by a p-toluenesulfonyl (tosyl) group. This modification enhances the compound's utility in various chemical transformations, particularly in asymmetric synthesis where it can act as a chiral auxiliary or ligand. Its structural rigidity and defined stereochemistry make it a valuable tool in the synthesis of complex molecules with high enantiomeric purity.
Core Synthesis Pathway
The primary and most common pathway for the synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline involves the nucleophilic substitution reaction between L-proline and p-toluenesulfonyl chloride. The reaction proceeds via the sulfonylation of the secondary amine of the proline ring.
The general reaction is as follows:
L-Proline + p-Toluenesulfonyl Chloride → (S)-(-)-N-(p-Toluenesulfonyl)-proline
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. The choice of base and solvent can influence the reaction rate and yield.
Experimental Protocols
Two primary experimental protocols for the synthesis of (S)-(-)-N-(p-Toluenesulfonyl)-proline are presented below, based on common laboratory practices for the tosylation of amines.
Protocol 1: Using an Organic Base in an Aprotic Solvent
This protocol employs an organic base, such as triethylamine or pyridine, in a non-polar aprotic solvent like dichloromethane (DCM).
Materials:
-
L-Proline
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvent for recrystallization (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (2.0-2.5 eq.) or pyridine (2.0-2.5 eq.) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 eq.) in anhydrous dichloromethane to the reaction mixture dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-(-)-N-(p-Toluenesulfonyl)-proline as a white solid.
Protocol 2: Using an Inorganic Base in a Biphasic System
This protocol utilizes an inorganic base, such as sodium hydroxide, in a biphasic system of water and an organic solvent.
Materials:
-
L-Proline
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1 M solution
Procedure:
-
Dissolve L-proline (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0-3.0 eq.) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0-1.1 eq.) in dichloromethane or diethyl ether.
-
Add the solution of p-toluenesulfonyl chloride to the vigorously stirred aqueous solution of L-proline dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.
-
Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization as described in Protocol 1.
Data Presentation
The following table summarizes the key quantitative data for (S)-(-)-N-(p-Toluenesulfonyl)-proline.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₄S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 133-135 °C | |
| Optical Rotation [α]D | -112° to -116° (c=2, EtOH) | |
| Typical Yield | 85-95% | |
| ¹H NMR (CDCl₃, δ) | ~7.7 (d, 2H), ~7.3 (d, 2H), ~4.4 (dd, 1H), ~3.5 (m, 1H), ~3.2 (m, 1H), ~2.4 (s, 3H), ~2.1-1.8 (m, 4H) | |
| ¹³C NMR (CDCl₃, δ) | ~177, ~144, ~135, ~130, ~127, ~61, ~50, ~31, ~24, ~21 |
Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: General synthesis pathway for (S)-(-)-N-(p-Toluenesulfonyl)-proline.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
The Core Mechanism of Tos-Pro-OH in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Tosyl-L-proline (Tos-Pro-OH), a derivative of the versatile organocatalyst L-proline, has emerged as a significant catalyst in asymmetric synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in key catalytic transformations, including aldol, Mannich, and Michael reactions. By elucidating the role of the tosyl group in modulating catalytic activity and stereoselectivity, this document aims to provide researchers and drug development professionals with a deeper understanding of this powerful catalytic tool. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in the synthesis of complex chiral molecules.
Introduction to this compound in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized the field of asymmetric synthesis. Among the diverse array of organocatalysts, L-proline and its derivatives have garnered significant attention due to their low cost, ready availability, and ability to catalyze a wide range of transformations with high stereoselectivity.[1] N-Tosyl-L-proline (this compound) is a prominent example of a modified proline catalyst, where the hydrogen atom of the secondary amine is substituted with a p-toluenesulfonyl (tosyl) group. This modification significantly influences the catalyst's electronic and steric properties, thereby impacting its reactivity and the stereochemical outcome of the reactions it catalyzes.
The primary mode of action for proline-based catalysts involves the formation of key intermediates, namely enamines or iminium ions, which then participate in various carbon-carbon bond-forming reactions.[2][3] The chiral environment provided by the proline backbone directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
General Mechanism of Action
The catalytic cycle of this compound, similar to that of L-proline, can be broadly categorized into three main stages: enamine/iminium ion formation, carbon-carbon bond formation, and catalyst regeneration. The presence of the electron-withdrawing tosyl group on the nitrogen atom of the pyrrolidine ring plays a crucial role in modulating the nucleophilicity of the enamine and the electrophilicity of the iminium ion.
Enamine Pathway (for Aldol and Michael Reactions)
In reactions involving a ketone as the nucleophile, this compound catalyzes the formation of a chiral enamine intermediate. The secondary amine of the proline derivative reacts with the carbonyl group of the ketone to form a carbinolamine, which then dehydrates to yield the enamine. The carboxylic acid moiety of the catalyst facilitates this process by acting as a general acid-base catalyst.
Caption: Enamine formation pathway with this compound.
The resulting enamine, being nucleophilic at the α-carbon, then attacks an electrophile, such as an aldehyde (in an aldol reaction) or an α,β-unsaturated carbonyl compound (in a Michael reaction). The stereochemical outcome of this step is dictated by the Zimmerman-Traxler transition state model, where the bulky tosyl group helps to create a well-defined chiral environment, directing the electrophile to a specific face of the enamine.[2]
Iminium Ion Pathway (for Mannich Reactions)
In Mannich reactions, which involve the reaction of an aldehyde, an amine, and a ketone, this compound can activate the aldehyde by forming a highly electrophilic iminium ion. The secondary amine of the catalyst reacts with the aldehyde to form this intermediate.
Caption: Iminium ion formation with this compound.
This activated iminium ion is then attacked by a nucleophile, which can be an enamine (formed from the ketone and another molecule of the catalyst) or the enol form of the ketone. The stereoselectivity is again controlled by the chiral scaffold of the catalyst.
Key Catalytic Applications and Quantitative Data
While extensive quantitative data specifically for this compound across a wide range of substrates is not as consolidated as for L-proline, the following sections provide representative data from the literature for key reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that generates a β-hydroxy carbonyl moiety. Proline and its derivatives are highly effective catalysts for this transformation.[4]
Table 1: Representative Data for Proline-Derivative Catalyzed Aldol Reactions
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | 4 | 68 | - | 76 | |
| 2 | Isobutyraldehyde | Propionaldehyde | L-Proline (10) | CH3CN | 26 | 82 | 24:1 | >99 | |
| 3 | Benzaldehyde | Cyclohexanone | L-Proline (10) | MeOH/H2O | 19 | 95 | 92:8 | 98 |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline-based catalysts have been successfully employed to control the stereochemical outcome of this reaction.
Table 2: Representative Data for Proline-Derivative Catalyzed Mannich Reactions
| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | L-Proline (35) | DMSO | - | 50 | - | 94 | |
| 2 | Propionaldehyde | p-Anisidine | Propanal | L-Proline (20) | NMP | 20.5 | 85 | 95:5 | 98 | |
| 3 | Glyoxylate Imine | - | Cyclohexanone | 3-Methyl-β-proline (1) | Toluene | 1 | 93 | 2:98 | 96 |
Note: Specific quantitative data for this compound in Mannich reactions is limited in the available literature. The table presents data for proline and a modified proline to illustrate typical outcomes.
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts like proline and its derivatives facilitate this reaction by activating the ketone donor through enamine formation.
Table 3: Representative Data for Proline-Derivative Catalyzed Michael Additions
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline (5) | [bmim]PF6 | 14 | 88 | - | low | |
| 2 | Acetone | Nitrostyrene | L-Proline (40) | [MOEMIM]OMs | 60 | - | - | 75 | |
| 3 | Cyclohexanone | trans-Nitrostyrene | L-Proline Ionic Liquid | EtOH | 24-48 | 69-93 | - | up to 97 |
Note: The table shows data for L-proline and its ionic liquid derivatives, as specific tabular data for this compound in Michael additions was not found in the reviewed sources.
Detailed Experimental Protocols
The following are general experimental protocols for asymmetric reactions catalyzed by proline derivatives. These should be adapted and optimized for specific substrates and for the use of this compound.
General Protocol for Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, CH3CN, or a mixture like MeOH/H2O, 5 mL), add the ketone (5.0 mmol, 5.0 equiv).
-
Add the proline-based catalyst (e.g., L-proline or this compound, 0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C or -20 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
General Protocol for Asymmetric Mannich Reaction
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol, 1.1 equiv) in a suitable solvent (e.g., DMSO, NMP, 5 mL), add the proline-based catalyst (e.g., L-proline or this compound, 0.2-0.35 mmol, 20-35 mol%).
-
Stir the mixture for a short period (e.g., 30 minutes) to allow for imine formation.
-
Add the ketone (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 4 °C or room temperature) and monitor by TLC.
-
After the reaction is complete, work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the product by flash chromatography to obtain the β-amino carbonyl compound.
-
Determine the dr and ee of the product using NMR and chiral HPLC, respectively.
Mechanistic Diagrams and Workflows
The following diagrams illustrate the proposed catalytic cycles for the aldol and Mannich reactions mediated by a proline-based catalyst like this compound.
Caption: Proposed catalytic cycle for the aldol reaction.
Caption: Proposed catalytic cycle for the Mannich reaction.
Conclusion
N-Tosyl-L-proline is a valuable organocatalyst for asymmetric synthesis, building upon the robust foundation of L-proline catalysis. The tosyl group modifies the electronic and steric properties of the catalyst, influencing its reactivity and the stereochemical outcome of the reactions. While the general mechanistic principles of enamine and iminium ion catalysis are applicable, further research is needed to fully delineate the specific effects of the tosyl group and to generate comprehensive quantitative data for a wider range of substrates and reaction conditions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and apply the potential of this compound in the efficient and stereoselective synthesis of complex chiral molecules, with significant implications for drug discovery and development.
References
The Advent and Application of Tosyl-Protected Amino Acids: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and strategic application of N-p-toluenesulfonyl (tosyl) protected amino acids in chemical synthesis, providing researchers and drug development professionals with a comprehensive historical and practical overview.
Introduction
In the intricate field of peptide chemistry and complex organic synthesis, the strategic use of protecting groups is fundamental to achieving chemo- and regioselectivity. The p-toluenesulfonyl (tosyl) group, a robust and early entrant in the arsenal of amine-protecting groups, has played a significant role in the advancement of peptide synthesis and related disciplines. This technical guide delves into the history of tosyl-protected amino acids, provides detailed experimental procedures for their preparation and deprotection, presents quantitative data on their synthesis, and illustrates key concepts through logical diagrams.
Discovery and Historical Context
The use of the tosyl group as a protecting moiety for amines emerged in the early 20th century, a period of foundational advancements in peptide chemistry. While Emil Fischer and Theodor Curtius laid the groundwork for peptide synthesis in the late 19th and early 20th centuries, the challenge of selectively protecting the α-amino group of amino acids to prevent self-polymerization during peptide coupling reactions was a significant hurdle.[1][2]
A pivotal moment in the specific application of the tosyl group to amino acids came in 1937 with the work of Evan W. McChesney and Wm. Kirk Swann Jr. Their publication, "The Identification of the Amino Acids: p-Toluenesulfonyl Chloride as a Reagent," detailed a method for the preparation of N-tosyl derivatives of various amino acids. This work demonstrated that p-toluenesulfonyl chloride could react with amino acids under basic conditions to form stable, crystalline derivatives, which were useful for characterization and identification. While initially focused on analytical applications, this laid the groundwork for the use of the tosyl group as a protective shield in synthetic endeavors.
The tosyl group's stability to acidic and catalytic hydrogenation conditions, which were commonly used for the removal of other protecting groups of the era like the carbobenzoxy (Cbz) group, made it an attractive orthogonal protecting group. Its removal required harsh reductive conditions, typically sodium in liquid ammonia, a method that became a standard, albeit demanding, procedure for deprotection.
Synthesis of N-Tosyl-Protected Amino Acids
The standard method for the synthesis of N-tosyl amino acids is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid with p-toluenesulfonyl chloride in the presence of a base, typically aqueous sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct and deprotonate the amino group, enhancing its nucleophilicity.
General Reaction Scheme
Caption: General reaction for the N-tosylation of an amino acid.
Detailed Experimental Protocol: Synthesis of N-Tosyl-Glycine
This protocol provides a step-by-step guide for the synthesis of N-tosyl-glycine, a representative N-tosyl-protected amino acid.
Materials:
-
Glycine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Water
-
Ice
Procedure:
-
Dissolution of Glycine: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents in water). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Tosyl Chloride: While maintaining the low temperature and stirring vigorously, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted tosyl chloride.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The N-tosyl-glycine will precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure N-tosyl-glycine.
-
Dry the product under vacuum.
-
Quantitative Data
The yields of N-tosyl amino acids can vary depending on the specific amino acid and the reaction conditions. The following table summarizes typical yields for the N-tosylation of several amino acids using the Schotten-Baumann method.
| Amino Acid | Molecular Formula of N-Tosyl Derivative | Typical Yield (%) |
| Glycine | C₉H₁₁NO₄S | 85 - 95 |
| Alanine | C₁₀H₁₃NO₄S | 80 - 90 |
| Valine | C₁₂H₁₇NO₄S | 75 - 85 |
| Leucine | C₁₃H₁₉NO₄S | 70 - 80 |
| Phenylalanine | C₁₆H₁₇NO₄S | 80 - 90 |
| Methionine | C₁₂H₁₇NO₄S₂ | 70 - 80 |
Deprotection of N-Tosyl Amino Acids
The robust nature of the N-tosyl group necessitates strong reducing conditions for its removal. The classical method involves the use of sodium in liquid ammonia, a technique that is effective but requires specialized equipment and careful handling.
General Reaction Scheme
Caption: Deprotection of an N-tosyl amino acid.
Detailed Experimental Protocol: Deprotection of N-Tosyl-Glycine
This protocol outlines the deprotection of N-tosyl-glycine using sodium in liquid ammonia. Caution: This procedure should be performed in a well-ventilated fume hood by personnel experienced with handling liquid ammonia and alkali metals.
Materials:
-
N-Tosyl-glycine
-
Liquid ammonia (NH₃(l))
-
Sodium metal (Na)
-
Ammonium chloride (NH₄Cl)
-
Dry ice/acetone condenser
Procedure:
-
Setup: Assemble a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a stopper.
-
Condensation of Ammonia: Condense ammonia gas into the flask at -78 °C.
-
Dissolution: Add the N-tosyl-glycine (1.0 equivalent) to the liquid ammonia with stirring.
-
Reduction: Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Quenching: After the reaction is complete (typically 30-60 minutes), cautiously quench the excess sodium by adding ammonium chloride until the blue color disappears.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.
-
Work-up: Dissolve the residue in water and adjust the pH to isolate the free glycine. The product can be purified by recrystallization or ion-exchange chromatography.
Logical Relationships and Workflows
Workflow for Synthesis and Deprotection of a Tosyl-Protected Amino Acid
Caption: Overall workflow for the synthesis and deprotection of a tosyl-protected amino acid.
Conclusion
The introduction of the tosyl group as a protective measure for amino acids marked a notable advancement in the field of peptide synthesis. Its high stability provided a reliable means of shielding the amino functionality during various chemical transformations. While the harsh conditions required for its removal have led to its partial replacement by more labile protecting groups in modern solid-phase peptide synthesis, the tosyl group remains a valuable tool in specific applications within organic synthesis. Understanding its history, the methodologies for its installation and cleavage, and its chemical properties provides researchers with a more complete toolkit for the design and execution of complex synthetic strategies.
References
The Role of N-tosyl-L-proline (Tos-Pro-OH) as a Chiral Auxiliary: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds. Among the myriad of chiral molecules employed for this purpose, proline and its derivatives have carved out a significant niche as powerful organocatalysts and chiral building blocks.[1] This technical guide focuses on a specific derivative, N-tosyl-L-proline (Tos-Pro-OH), exploring its role and potential as a chiral auxiliary in asymmetric transformations.
The introduction of a tosyl (p-toluenesulfonyl) group to the nitrogen atom of L-proline significantly alters its electronic and steric properties. This modification enhances its acidity, lipophilicity, and crystalline nature, which can be strategically exploited to influence the stereochemical outcome of a reaction. While the broader applications of proline and its other derivatives in asymmetric catalysis are well-documented, this guide provides a focused examination of the available data and mechanistic principles pertaining to this compound.
Core Principles and Mechanism of Stereocontrol
The function of proline and its derivatives as chiral catalysts in asymmetric reactions, such as aldol, Mannich, and Michael additions, is predominantly understood to proceed through the formation of key intermediates: an enamine or an iminium ion.[2][3] The inherent chirality of the proline ring dictates the facial selectivity of the subsequent bond-forming step, leading to the preferential formation of one enantiomer.
The presence of the N-tosyl group in this compound is postulated to influence the stereochemical outcome through several mechanisms:
-
Steric Hindrance: The bulky tosyl group can create a more defined chiral pocket around the catalytic center, enhancing the steric differentiation of the prochiral faces of the substrate. This increased steric demand can lead to higher levels of enantioselectivity compared to unsubstituted proline.
-
Electronic Effects: The electron-withdrawing nature of the tosyl group increases the acidity of the carboxylic acid proton. This can lead to more effective activation of electrophiles through hydrogen bonding in the transition state.
-
Conformational Rigidity: The tosyl group can restrict the conformational flexibility of the pyrrolidine ring, leading to a more ordered and predictable transition state assembly. This rigidity is crucial for effective stereochemical communication.
General Mechanism of Action in an Asymmetric Aldol Reaction
The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction, which is applicable to this compound. The tosyl group's influence is primarily exerted in the stereoselectivity of the carbon-carbon bond-forming step.
Applications in Asymmetric Synthesis
While specific and comprehensive data for the direct use of this compound as a primary chiral auxiliary across a wide range of reactions is limited in publicly available literature, its utility can be inferred from studies on its derivatives and related compounds. The following sections outline potential applications and provide representative, albeit general, experimental protocols.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of stereocenters. Proline-based catalysts are well-established in promoting direct asymmetric aldol reactions. The N-tosyl group in this compound is expected to enhance the stereoselectivity of this transformation.
Quantitative Data Summary (Representative)
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 85 | - | 92 |
| 2 | Cyclohexanone | Benzaldehyde | 20 | DMF | 48 | 78 | 95:5 | 95 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | 30 | NMP | 72 | 65 | - | 88 |
Note: The data in this table is representative and based on typical results for proline-derived catalysts. Specific results for this compound may vary and require experimental verification.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol).
-
N-tosyl-L-proline (this compound) (0.2 mmol, 20 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time indicated in the table, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with high stereocontrol. Chiral Lewis acids and organocatalysts are often employed to induce enantioselectivity. This compound can act as a precursor to chiral ligands for metal catalysts or potentially as an organocatalyst itself, activating the dienophile through iminium ion formation.
References
Spectroscopic Profile of N-Tosyl-L-proline (Tos-Pro-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-L-proline (Tos-Pro-OH), a crucial chiral building block in organic synthesis and pharmaceutical development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its use in research and development. While direct experimental data for this compound can be scarce in public databases, this guide leverages data from closely related structures and theoretical studies to provide a robust analytical profile.
Molecular Structure and Spectroscopic Overview
N-Tosyl-L-proline is a derivative of the amino acid L-proline, where the hydrogen atom of the amino group is substituted by a tosyl group. This modification imparts specific chemical properties useful in asymmetric synthesis and as a chiral auxiliary.[1] The molecular formula for this compound is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol .[2]
The spectroscopic characterization of this compound is fundamental for its quality control and for understanding its role in chemical reactions. The key spectroscopic techniques—NMR, IR, and MS—provide complementary information about its structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the tosyl and proline moieties.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the proline ring and the tosyl group. Based on the known spectra of L-proline and other N-tosylated compounds, the following proton chemical shifts can be anticipated.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (tosyl) | 7.3 - 7.8 | m | Two doublets expected for the AA'BB' system. |
| Proline α-CH | 4.1 - 4.3 | m | |
| Proline δ-CH₂ | 3.2 - 3.5 | m | |
| Proline β-CH₂ and γ-CH₂ | 1.8 - 2.2 | m | Complex overlapping multiplets. |
| Methyl (tosyl) | 2.4 | s | Singlet for the methyl group. |
| Carboxylic Acid OH | > 10 | br s | Broad singlet, position is concentration and solvent dependent. |
Note: Predicted values are based on general chemical shift ranges and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | 170 - 175 | |
| Aromatic C (ipso, S-attached) | 143 - 145 | |
| Aromatic C (para, methyl-attached) | 135 - 138 | |
| Aromatic C (ortho and meta) | 127 - 130 | |
| Proline α-C | 60 - 63 | |
| Proline δ-C | 48 - 50 | |
| Proline β-C and γ-C | 25 - 32 | |
| Methyl C (tosyl) | 21 - 22 |
Note: Predicted values are based on general chemical shift ranges and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A theoretical investigation of the vibrational spectrum of Tosyl-D-proline using Density Functional Theory (DFT) provides valuable insight into the expected IR absorption bands for the L-enantiomer, as their IR spectra are identical.[3]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1475 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1350 - 1300 and 1170 - 1150 |
| C-N | Stretching | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique. The presence of proline can significantly influence the fragmentation pattern, often leading to cleavage at the N-terminal side of the proline residue.[4]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [M+H]⁺ | 270.08 | Molecular ion (positive ion mode) |
| [M-H]⁻ | 268.07 | Molecular ion (negative ion mode) |
| [M-COOH]⁺ | 224.09 | Loss of the carboxylic acid group |
| [C₇H₇SO₂]⁺ | 155.02 | Tosyl group fragment |
| [C₇H₇]⁺ | 91.05 | Tropylium ion from the tosyl group |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid (KBr pellet): Mix ~1 mg of this compound with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow, and drying gas temperature optimized for the specific instrument.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the Solubility of N-p-Tosyl-L-proline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-p-Tosyl-L-proline, a crucial chiral building block in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification processes, and formulation development. This document outlines the theoretical considerations of its solubility, detailed experimental protocols for its determination, and a workflow for solubility screening.
Introduction to N-p-Tosyl-L-proline and its Solubility
N-p-Tosyl-L-proline is a derivative of the amino acid L-proline, where the amino group is protected by a p-toluenesulfonyl (tosyl) group. This modification significantly alters the physicochemical properties of the parent molecule, including its solubility. The tosyl group, with its aromatic ring and sulfonyl functionality, introduces a nonpolar characteristic, which generally enhances solubility in less polar organic solvents compared to the highly polar L-proline.
The solubility of N-p-Tosyl-L-proline in a given organic solvent is a critical parameter that influences:
-
Reaction Kinetics: The concentration of the catalyst or reactant in solution directly affects reaction rates.
-
Process Efficiency: Efficient dissolution is key for homogeneous reactions and simplified work-up procedures.
-
Crystallization and Purification: Knowledge of solubility is essential for developing effective crystallization methods to obtain high-purity material.
-
Formulation: In pharmaceutical applications, solubility dictates the choice of excipients and the bioavailability of the final product.
Quantitative Solubility Data
The determination of this data requires experimental measurement. The following table is provided as a template for researchers to populate with their own experimental findings.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Mole Fraction (χ) |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Toluene | ||||
| User-defined |
Researchers are encouraged to perform solubility studies using the protocols outlined in the subsequent sections to populate this table for their specific applications.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable experimental techniques used to determine the solubility of solid compounds like N-p-Tosyl-L-proline in organic solvents.
Isothermal Shake-Flask Method (Gravimetric Analysis)
This is a widely used and robust method for determining thermodynamic solubility.
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined gravimetrically.
Apparatus and Materials:
-
N-p-Tosyl-L-proline (high purity)
-
Organic solvents of interest (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of N-p-Tosyl-L-proline to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary studies may be required to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation due to temperature changes, ensure the pipette is at the same temperature as the solution.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. The filter should also be pre-warmed to the experimental temperature.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). A vacuum oven can be used for low-boiling point solvents.
-
Gravimetric Analysis: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The solubility (S) in g/L is calculated using the following formula:
S (g/L) = (Mass of residue (g) / Volume of supernatant withdrawn (L))
The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of N-p-Tosyl-L-proline (269.32 g/mol ).
Dynamic Laser Monitoring Method
This is a more modern and automated method that measures the temperature at which a solid completely dissolves in a solvent at a known concentration.
Principle: A suspension of a known composition (solute and solvent) is heated at a controlled rate. A laser beam is passed through the suspension, and the change in light transmission is monitored. The temperature at which the solution becomes clear (100% transmission) is the dissolution temperature for that specific concentration.
Apparatus and Materials:
-
N-p-Tosyl-L-proline
-
Organic solvents of interest
-
Automated solubility measurement system with laser monitoring (e.g., Crystal16)
-
Analytical balance
-
Small vials or sample holders
Procedure:
-
Sample Preparation: Accurately weigh a known mass of N-p-Tosyl-L-proline and a known mass of the solvent into a sample vial.
-
Temperature Cycling: Place the vial in the instrument. The experimental program is typically set to first cool the sample to a low temperature to ensure the presence of solid material, and then to heat it at a slow, controlled rate (e.g., 0.5 °C/min).
-
Laser Monitoring: During the heating phase, a laser beam passes through the sample, and a detector measures the light transmission. The solution is continuously stirred.
-
Clear Point Detection: As the temperature increases, the solid dissolves, and the light transmission increases. The temperature at which the light transmission reaches 100% is recorded as the "clear point," which represents the solubility at that specific concentration.
-
Data Collection: Repeat this process for several different concentrations to generate a solubility curve (solubility vs. temperature).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of N-p-Tosyl-L-proline.
Caption: Experimental workflow for solubility determination.
Conclusion
Preliminary Investigation of N-Tosyl-L-proline (Tos-Pro-OH) in Organocatalysis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tosyl-L-proline (Tos-Pro-OH) is a chiral N-protected derivative of the amino acid L-proline. While L-proline itself is a celebrated organocatalyst, the introduction of the electron-withdrawing tosyl group on the nitrogen atom significantly alters the electronic and steric properties of the molecule. This modification is expected to enhance its acidity and modify its catalytic behavior, suggesting potential applications as a chiral Brønsted acid catalyst rather than a traditional enamine/iminium catalyst. This guide provides a preliminary investigation into the plausible roles of this compound in organocatalysis, drawing parallels with other N-protected proline derivatives and chiral Brønsted acids. Due to a lack of extensive specific data on this compound in the current literature, this document focuses on the theoretical catalytic cycles and potential applications, supported by general experimental protocols adaptable for its investigation.
Introduction to Proline-Based Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. L-proline, a naturally occurring amino acid, has been a workhorse in this field, effectively catalyzing a wide array of transformations, including aldol, Mannich, and Michael reactions.[1][2] Its catalytic prowess stems from its ability to form nucleophilic enamine intermediates with carbonyl donors or electrophilic iminium ions with carbonyl acceptors.[1][3]
The modification of the proline scaffold, particularly at the nitrogen atom, has been a fruitful strategy for developing new catalysts with enhanced reactivity and selectivity.[4] N-protection can influence the catalyst's solubility, steric environment, and electronic properties.
The Potential Catalytic Role of this compound
The presence of the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group on the proline nitrogen in this compound is expected to have two major consequences:
-
Suppression of Enamine/Iminium Catalysis: The decreased nucleophilicity of the nitrogen atom in this compound makes the formation of enamine and iminium intermediates, the cornerstone of traditional proline catalysis, less favorable.
-
Enhanced Brønsted Acidity: The electron-withdrawing nature of the tosyl group increases the acidity of the carboxylic acid proton, making this compound a potential chiral Brønsted acid catalyst.
As a chiral Brønsted acid, this compound could potentially catalyze reactions by activating electrophiles through hydrogen bonding.
Potential Applications and Catalytic Cycles
Based on its presumed function as a chiral Brønsted acid, this compound could be investigated in a variety of asymmetric transformations.
Asymmetric Mannich Reaction
In a potential Mannich reaction, this compound could activate an imine electrophile towards nucleophilic attack by a silyl enol ether or another nucleophile.
Caption: Plausible catalytic cycle for a this compound-catalyzed asymmetric Mannich reaction.
Asymmetric Michael Addition
This compound could also potentially catalyze the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound by activating the electrophile.
Caption: Plausible catalytic cycle for a this compound-catalyzed asymmetric Michael addition.
Experimental Protocols (General)
The following are generalized experimental protocols that can be adapted for the preliminary investigation of this compound in organocatalytic reactions.
General Procedure for an Asymmetric Mannich-type Reaction
-
To a stirred solution of the N-Boc-imine (0.5 mmol) in an anhydrous solvent (e.g., toluene, CH₂Cl₂, 2.0 mL) at the desired temperature (e.g., -20 °C to room temperature), add this compound (0.05 mmol, 10 mol%).
-
After stirring for 10 minutes, add the aldehyde or ketone (1.5 mmol, 3.0 equiv) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
General Procedure for an Asymmetric Michael Addition
-
To a mixture of the α,β-unsaturated ketone (0.5 mmol) and this compound (0.05 mmol, 10 mol%) in an anhydrous solvent (e.g., CH₂Cl₂, 2.0 mL) at the desired temperature, add the Michael donor (e.g., diethyl malonate, 0.6 mmol, 1.2 equiv).
-
Stir the reaction mixture until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation (Hypothetical)
Should experimental investigations be undertaken, the quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Screening of this compound in an Asymmetric Mannich Reaction
| Entry | Aldehyde/Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | Toluene | 0 | 24 | - | - | - |
| 2 | Cyclohexanone | CH₂Cl₂ | RT | 48 | - | - | - |
| 3 | Acetone | MeCN | -20 | 72 | - | - | - |
Conclusion and Future Outlook
While direct experimental evidence for the catalytic activity of this compound in organocatalysis is currently limited in the public domain, its structure suggests a strong potential as a chiral Brønsted acid catalyst. The suppression of the typical enamine/iminium catalytic pathway of L-proline could unveil novel reactivity and selectivity patterns. Further experimental investigation into its catalytic capabilities in reactions such as Mannich, Michael, Friedel-Crafts, and cycloaddition reactions is warranted. Such studies will be crucial in determining the synthetic utility of this compound and expanding the toolkit of chiral organocatalysts available to synthetic chemists.
Workflow for Investigating a Novel Organocatalyst
The process of investigating a new potential organocatalyst like this compound can be systematically approached.
Caption: A general workflow for the preliminary investigation of a novel organocatalyst.
References
Exploring Derivatives of N-Tosyl-Proline for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-tosyl-proline derivatives, a class of compounds with significant potential in various research and drug development applications. The introduction of the tosyl group to the proline scaffold enhances the compound's utility in asymmetric synthesis and imparts interesting biological activities, making these derivatives valuable tools for medicinal chemists and chemical biologists. This document outlines their synthesis, biological activities with a focus on enzyme inhibition, and provides detailed experimental protocols.
Synthesis of N-Tosyl-Proline and its Derivatives
The synthesis of N-tosyl-proline is a straightforward and well-established procedure, typically involving the reaction of L-proline with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The resulting N-tosyl-L-proline can then be further modified to create a diverse range of derivatives, including amides and esters.
General Synthesis of N-Tosyl-L-proline
The foundational reaction involves the sulfonylation of the secondary amine of proline.
-
Reaction: L-proline is reacted with tosyl chloride in a suitable solvent, often in the presence of a base such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct.
-
Work-up: The reaction mixture is typically acidified to precipitate the N-tosyl-L-proline, which can then be purified by recrystallization.
Synthesis of N-Tosyl-L-prolinamide
A common derivative is the corresponding amide, which can be synthesized from N-tosyl-L-proline.
-
Activation: The carboxylic acid of N-tosyl-L-proline is first activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride, or by forming a mixed anhydride with ethyl chloroformate[1].
-
Amination: The activated intermediate is then reacted with ammonia or an appropriate amine to form the desired amide.
Biological Activity and Applications
N-tosyl-proline derivatives have demonstrated a range of biological activities, primarily as enzyme inhibitors. Their rigidified pyrrolidine ring allows for specific interactions within enzyme active sites, making them attractive scaffolds for inhibitor design.
Enzyme Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are a class of oral anti-diabetic drugs. Proline-based structures are known to be effective DPP-IV inhibitors, and N-tosylated derivatives have been explored for this purpose. The tosyl group can engage in additional interactions within the enzyme's active site, potentially enhancing potency and selectivity.
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis. The proline scaffold can be functionalized to incorporate zinc-binding groups, and the tosyl group can occupy hydrophobic pockets in the enzyme active site, leading to potent and selective MMP inhibitors.
LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of the potent inflammatory mediator leukotriene B4 (LTB4). N-mercaptoacylproline derivatives have shown potent inhibitory activity against LTA4H[2]. While not N-tosylated, these proline derivatives highlight the potential of this scaffold for targeting this important enzyme.
Asymmetric Catalysis
N-tosyl-proline and its derivatives are also utilized as organocatalysts in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various N-tosyl-proline and related proline derivatives against different enzyme targets.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Proline derived homophenylalanine 3 | DPP-IV | 1.9 | [3] |
| 2-benzylpyrrolidine derivative | DPP-IV | 0.3 | [4] |
| 4-benzylpiperidine derivative | DPP-IV | 1.6 | [4] |
| phenethyl-piperazine derivative | DPP-IV | 1.2 | |
| 4-amino-1-benzylpiperidine derivative | DPP-IV | 4 | |
| 1-{4-[(4-chlorobenzoyl)amino]phenyl}sulfonyl-L-proline (Theoretical) | MMP-9 | 4 x 10⁵ M |
| Compound | Target Enzyme | IC50 (nM) | Reference |
| (2S,4S)-N-(2S)-3-mercapto-2-methylpropionyl-4-(4-isopropylbenzylthio)-L-proline | LTA4H | 52 | |
| (2S,4S)-N-(2S)-3-mercapto-2-methylpropionyl-4-(4-tert-butylbenzylthio)-L-proline | LTA4H | 31 | |
| (2S,4S)-N-(2S)-3-mercapto-2-methylpropionyl-4-(4-cyclohexylbenzylthio)-L-proline | LTA4H | 34 |
Experimental Protocols
Synthesis of N-Tosyl-(Sa)-binam-L-prolinamide
This protocol describes the synthesis of a bifunctional organocatalyst derived from N-tosyl-L-proline.
Materials:
-
N-(t-butoxycarbonyl)-L-proline
-
Triethylamine
-
Ethyl chloroformate
-
(Sa)-(-)-N-[2-(4-Methylphenylsulfonamido)-1,1'-binaphthyl-2'-yl]amine
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (12 N)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Activation of N-Boc-L-proline: To a solution of N-(t-butoxycarbonyl)-L-proline in DCM, add triethylamine and cool to 0 °C. Add ethyl chloroformate dropwise and stir the resulting slurry at 0 °C for 30 minutes.
-
Amide Coupling: Add the (Sa)-(-)-N-[2-(4-Methylphenylsulfonamido)-1,1'-binaphthyl-2'-yl]amine to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Boc Deprotection: Dissolve the crude product in a mixture of DCM and methanol. Add 12 N HCl dropwise and stir the mixture at 50-55 °C for 5 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired N-Tosyl-(Sa)-binam-L-prolinamide.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of N-tosyl-proline derivatives against DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test compounds (N-tosyl-proline derivatives)
-
Reference inhibitor (e.g., Sitagliptin)
-
Assay Buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mM EDTA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.
-
Assay:
-
To each well of the microplate, add 25 µL of the test compound or reference inhibitor solution.
-
Add 50 µL of the diluted DPP-IV solution to each well.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC solution to each well.
-
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37 °C.
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
While the direct impact of N-tosyl-proline derivatives on specific signaling pathways is an active area of research, the metabolic roles of the parent amino acid, proline, can provide valuable insights into potential mechanisms of action. Proline metabolism is intricately linked to cellular stress responses, energy homeostasis, and redox signaling.
Proline Metabolism and ROS Signaling
Proline catabolism, which occurs in the mitochondria, involves the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH). This process can lead to the generation of reactive oxygen species (ROS) through the electron transport chain. Fluctuations in ROS levels can, in turn, modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. It is plausible that N-tosyl-proline derivatives could influence these processes by directly or indirectly affecting proline metabolism.
Caption: Proline catabolism in the mitochondrion can lead to ROS production, which may modulate MAPK signaling.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the development and assessment of N-tosyl-proline derivatives as potential enzyme inhibitors is a multi-step process that begins with chemical synthesis and progresses through biological evaluation.
Caption: General experimental workflow for the development of N-tosyl-proline derivatives as enzyme inhibitors.
Conclusion
N-tosyl-proline and its derivatives represent a versatile class of compounds with significant applications in both synthetic chemistry and drug discovery. Their straightforward synthesis and the ability to readily introduce chemical diversity make them attractive starting points for the development of potent and selective enzyme inhibitors. The quantitative data presented herein demonstrates their potential to target therapeutically relevant enzymes such as DPP-IV and MMPs. Further exploration of their mechanisms of action and their effects on cellular signaling pathways will undoubtedly open new avenues for their application in biomedical research. The provided experimental protocols offer a practical guide for researchers interested in working with this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Potent and selective proline derived dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
Methodological & Application
Application Note: Protocol for Using Tos-Pro-OH in Asymmetric Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, with small, chiral organic molecules facilitating highly enantioselective transformations.[3][4] L-proline, a naturally occurring amino acid, is a renowned organocatalyst for such reactions, prized for its low cost, stability, and non-toxic nature.[3]
This application note provides a detailed protocol for the use of L-proline tosylate (Tos-Pro-OH) as a catalyst in the asymmetric aldol reaction. This compound serves as a convenient, crystalline, and easy-to-handle salt of L-proline. The catalytic activity is derived from the L-proline moiety, which operates via an enamine-based catalytic cycle. This protocol outlines the reaction between an aldehyde and a ketone, providing researchers with a robust method to generate enantioenriched aldol products.
Catalytic Cycle: Proline-Catalyzed Aldol Reaction
The widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the chiral aldol product and regenerate the catalyst.
Figure 1. Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.
Experimental Protocol
This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, using this compound as the catalyst.
Materials:
-
L-proline tosylate (this compound)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, cyclohexanone) - often used in excess as the solvent or co-solvent.
-
Solvent (e.g., DMSO, DMF, or neat ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Standard glassware for workup and extraction
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add L-proline tosylate (this compound) (0.10 - 0.30 mmol, 10-30 mol%).
-
Solvent and Nucleophile Addition: Add the solvent and the ketone. If the ketone is a liquid and used in large excess (e.g., acetone), it can serve as both the nucleophile and the solvent (e.g., 5-10 mL). If a co-solvent like DMSO is used, add the ketone (2.0 - 5.0 mmol, 2-5 equiv) followed by the solvent (e.g., 2 mL).
-
Reaction Execution: Stir the mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or -25 °C). The optimal temperature may vary depending on the substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 12-72 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound catalyzed asymmetric aldol reaction.
Figure 2. General experimental workflow for the asymmetric aldol reaction.
Data Summary
The performance of proline and its derivatives in asymmetric aldol reactions is highly dependent on the specific substrates, solvent, temperature, and catalyst loading. The following table summarizes typical quantitative data reported in the literature for proline-catalyzed reactions between various aldehydes and ketones, which can be considered representative targets for reactions catalyzed by this compound.
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Ref. |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | Neat | RT | 24 | 68 | - | 76 | |
| 2 | Benzaldehyde | Acetone | 20 | DMSO | RT | 48 | 55 | - | 52 | |
| 3 | 4-Bromobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | RT | 19 | 95 | 92:8 | 96 | |
| 4 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | RT | 48 | 85 | 90:10 | 95 | |
| 5 | Isovaleraldehyde | Acetone | 20 | Neat | -25 | 24 | 47 | - | >99 | |
| 6 | 4-Nitrobenzaldehyde | Cyclopentanone | 30 | Neat | RT | 168 | 99 | 1:19 | 99 |
Note: Data presented is for L-proline and its derivatives as direct analogues for the performance expected from this compound.
This compound is an effective and convenient catalyst for asymmetric aldol reactions, leveraging the well-established catalytic prowess of L-proline in a user-friendly salt form. The protocol detailed herein provides a reliable starting point for researchers aiming to synthesize chiral β-hydroxy carbonyl compounds with high levels of stereocontrol. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve optimal results for specific substrate combinations. This method represents a practical and accessible approach for applications in academic research and the pharmaceutical industry.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
Application of N-p-Tosyl-L-proline in Peptide Synthesis: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-p-Tosyl-L-proline is a derivative of the amino acid L-proline where the nitrogen atom of the pyrrolidine ring is protected by a p-toluenesulfonyl (tosyl) group. This modification makes it a valuable building block in peptide synthesis. The tosyl group is a robust protecting group, stable to the acidic and basic conditions commonly used in standard solid-phase peptide synthesis (SPPS) methodologies, such as the Fmoc/tBu and Boc/Bzl strategies. Its application is particularly relevant when seeking to perform specific chemical modifications on other parts of the peptide without affecting the proline nitrogen. This document provides a comprehensive overview of the application of N-p-Tosyl-L-proline in peptide synthesis, including detailed experimental protocols and data.
Core Applications
The primary application of N-p-Tosyl-L-proline in peptide synthesis is as a protected amino acid building block. The key advantages of using a tosyl-protected proline include:
-
Stability: The N-tosyl group is highly stable to the reagents used for the cleavage of Fmoc (piperidine) and Boc (trifluoroacetic acid) protecting groups, allowing for its incorporation at any position in the peptide sequence.
-
Orthogonality: The removal of the tosyl group requires specific reductive or electrolytic conditions, providing an orthogonal protection strategy that enables selective deprotection and subsequent modification of the proline nitrogen.
-
Prevention of Side Reactions: By protecting the secondary amine of proline, the tosyl group prevents its participation in unwanted side reactions during peptide synthesis.
Quantitative Data Summary
While extensive quantitative data for peptide synthesis using N-p-Tosyl-L-proline is not broadly published, the following table summarizes expected outcomes based on the general principles of solid-phase peptide synthesis and the known properties of the tosyl protecting group. The data presented here is a projection for a model pentapeptide synthesis on a Rink Amide resin (0.1 mmol scale).
| Parameter | Expected Value | Notes |
| N-p-Tosyl-L-proline Coupling | ||
| Equivalents of N-p-Tosyl-L-proline | 3 - 5 eq | Relative to resin loading. |
| Coupling Reagent | HATU/DIPEA or HBTU/HOBt/DIPEA | Standard coupling reagents for sterically hindered amino acids. |
| Coupling Time | 2 - 4 hours | May require longer coupling times compared to standard Fmoc-amino acids. |
| Coupling Efficiency | >95% | Monitored by a negative chloranil test. The Kaiser test is not suitable for proline.[1] |
| Peptide Yield and Purity | ||
| Crude Peptide Yield | 60 - 80% | Dependent on the overall sequence and synthesis efficiency. |
| Purity of Crude Peptide | 50 - 70% | Typical purity before HPLC purification. |
| Final Yield after Purification | 20 - 40% | Highly dependent on the peptide sequence and purification efficiency. |
Experimental Protocols
Protocol 1: Incorporation of N-p-Tosyl-L-proline into a Peptide Sequence via SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing an N-p-Tosyl-L-proline residue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N-p-Tosyl-L-proline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloranil test reagents
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (for all amino acids except the one preceding proline).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
-
Coupling of N-p-Tosyl-L-proline:
-
In a separate vial, dissolve N-p-Tosyl-L-proline (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated N-p-Tosyl-L-proline solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a chloranil test to confirm the absence of a free secondary amine. A negative result (no color change) indicates successful coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-p-Tosyl-L-proline residues) for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
Protocol 2: Deprotection of the N-Tosyl Group (Reductive Cleavage)
The cleavage of the N-tosyl group is a critical step and requires specific conditions that are orthogonal to the standard deprotection methods used in SPPS. Reductive cleavage is one of the most common methods.
Materials:
-
N-Tosyl-peptide-resin
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium naphthalenide solution in THF (freshly prepared) or Samarium(II) iodide (SmI₂) solution in THF
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Washing solvents: THF, DMF, DCM
Procedure:
-
Resin Swelling: Swell the N-Tosyl-peptide-resin in anhydrous THF for 30 minutes.
-
Reductive Cleavage:
-
Cool the resin suspension to 0°C.
-
Slowly add a solution of sodium naphthalenide or SmI₂ in THF to the resin until a persistent dark green or blue color is observed, respectively.
-
Stir the reaction mixture at 0°C for 2-4 hours, maintaining the colored solution.
-
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Washing: Wash the resin extensively with THF, DMF, and DCM to remove all byproducts and residual reagents.
-
Confirmation of Deprotection: A subsequent coupling reaction with an Fmoc-amino acid followed by a positive Kaiser test can confirm the successful deprotection of the proline nitrogen.
Note: The harshness of sodium in liquid ammonia is generally not compatible with solid-phase synthesis. Electrochemical methods have also been reported for the cleavage of N-tosyl groups and may offer a milder alternative, though specific protocols for peptide resins are less common.[2]
Protocol 3: Cleavage of the Peptide from the Resin
This protocol is for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Peptide Synthesis using N-p-Tosyl-L-proline
Caption: Workflow for SPPS incorporating N-p-Tosyl-L-proline.
Logical Relationship of Protecting Groups
Caption: Orthogonality of protecting groups in peptide synthesis.
Conclusion
N-p-Tosyl-L-proline is a specialized building block for peptide synthesis that offers a robust and orthogonal protection strategy for the proline nitrogen. While its incorporation requires careful monitoring due to potential steric hindrance, and its deprotection necessitates specific reductive conditions, it provides a valuable tool for the synthesis of complex peptides where selective modification of the proline residue is desired. The protocols outlined in this document provide a foundational framework for the successful application of N-p-Tosyl-L-proline in peptide synthesis. Researchers should optimize coupling and deprotection times for their specific peptide sequences to achieve the best results.
References
Application Notes and Protocols for the Use of Tos-Pro-OH as a Ligand in Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
N-tosyl-L-proline (Tos-Pro-OH) has emerged as a versatile and effective chiral ligand in a variety of metal-catalyzed reactions. Its rigid pyrrolidine backbone, coupled with the coordinating carboxylate and the electronically tunable tosyl group, allows for the creation of a well-defined chiral environment around a metal center. This, in turn, enables high levels of stereocontrol in asymmetric transformations, making it a valuable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
These application notes provide an overview of the use of this compound as a ligand in key metal-catalyzed reactions, including detailed experimental protocols and quantitative data to facilitate its implementation in the laboratory.
General Structure and Catalytic Role
This compound typically acts as a bidentate ligand, coordinating to the metal center through the carboxylate oxygen and the nitrogen atom of the pyrrolidine ring. The tosyl group can influence the steric and electronic properties of the catalyst, which can be fine-tuned to optimize reactivity and selectivity.
Caption: General coordination mode of this compound to a metal center.
Data Summary of Metal-Catalyzed Reactions with N-Acyl-Proline Ligands
The following table summarizes representative quantitative data for metal-catalyzed reactions employing N-acyl-proline ligands, including this compound and its close analogs. This data highlights the effectiveness of this ligand class in achieving high yields and enantioselectivities.
| Reaction Type | Metal Catalyst | Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| C-H Olefination | Pd(OAc)₂ | N-Ac-L-Pro-OH | 2-Phenylpropionic acid | 85 | 60 | [1] |
| C-H Olefination | Pd(OAc)₂ | N-Ac-L-Pro-OH | 2-(4-chlorophenyl)propionic acid | 75 | 55 | [1] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ | Proline-derived P,O-ligand | (E)-Methyl 2-methyl-3-phenylacrylate | >99 | 96 | [2] |
| Asymmetric Henry Reaction | Cu(OAc)₂ | Proline-derived Schiff base | 4-Nitrobenzaldehyde | 92 | 94 | |
| N-Arylation | CuI | L-Proline | 3-Amino-1-benzothiophene-2-carboxylate | 85-95 | N/A |
Detailed Application Notes and Protocols
Palladium-Catalyzed Asymmetric C-H Olefination of Indole Derivatives
N-tosyl-L-proline can serve as an effective chiral ligand in palladium-catalyzed C-H functionalization reactions. The following protocol is adapted from established procedures for C-H olefination using mono-N-protected amino acid (MPAA) ligands.
Reaction Principle:
This reaction involves the direct coupling of an indole C-H bond with an alkene, facilitated by a palladium catalyst and a chiral MPAA ligand like this compound. The ligand is believed to participate in a concerted metalation-deprotonation (CMD) mechanism, which is key to achieving high reactivity and stereoselectivity.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H olefination with an MPAA ligand.
Experimental Protocol:
-
Materials:
-
Indole substrate (1.0 equiv)
-
Alkene (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
This compound (20 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (10 mol%), this compound (20 mol%), and Ag₂CO₃ (2.0 equiv).
-
Add the indole substrate (1.0 equiv) and the anhydrous solvent.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the alkene (2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired olefinated indole.
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
References
Application Notes and Protocols for N-tosylation of L-proline
Introduction
The N-tosylation of L-proline is a fundamental chemical transformation in organic synthesis, particularly in peptide chemistry and the development of chiral catalysts. The tosyl group (Ts), derived from p-toluenesulfonyl chloride, serves as a robust protecting group for the secondary amine of the proline ring. This protection prevents unwanted side reactions at the nitrogen atom, allowing for selective modifications at the carboxylic acid functionality. The resulting N-tosyl-L-proline is a valuable chiral building block used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document provides a detailed experimental protocol for the N-tosylation of L-proline, a summary of quantitative data, and a visual representation of the experimental workflow.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the N-tosylation of L-proline based on common laboratory procedures.
| Parameter | Value/Range | Notes |
| Reactants | ||
| L-proline | 1.0 equivalent | The limiting reagent. |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of L-proline. |
| Base (e.g., Sodium Hydroxide) | 2.0 - 2.5 equivalents | Sufficient to deprotonate the proline amine and neutralize the HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Water / Diethyl Ether | A biphasic system is common for Schotten-Baumann conditions. |
| Temperature | 0 °C to Room Temperature | The initial reaction is performed at low temperature to control exothermicity. |
| Reaction Time | 2 - 6 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Work-up & Purification | ||
| pH for Acidification | ~2 | To protonate the carboxylate for extraction into the organic phase. |
| Purification Method | Recrystallization | Typically from an ethyl acetate/hexane solvent system. |
| Expected Yield | 85% - 95% | This reaction is generally high-yielding. |
Experimental Protocol
This protocol details the N-tosylation of L-proline using p-toluenesulfonyl chloride under Schotten-Baumann conditions.
Materials:
-
L-proline
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of L-proline:
-
In a 250 mL round-bottom flask, dissolve L-proline (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
-
Addition of p-Toluenesulfonyl Chloride:
-
To the cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes.
-
Ensure the temperature of the reaction mixture is maintained below 5 °C during the addition.
-
-
Reaction:
-
After the complete addition of TsCl, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC (Eluent: 1:1 Ethyl Acetate/Hexane with 1% Acetic Acid).
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted p-toluenesulfonyl chloride. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated HCl with stirring. A white precipitate of N-tosyl-L-proline should form.
-
-
Isolation of Crude Product:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude N-tosyl-L-proline from a hot mixture of ethyl acetate and hexane to obtain the pure product as a white crystalline solid.
-
Dry the purified crystals in a vacuum oven.
-
-
Characterization:
-
Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
-
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the N-tosylation of L-proline.
Caption: Experimental workflow for the N-tosylation of L-proline.
N-Tosyl-L-proline (Tos-Pro-OH): A Versatile Catalyst in Pharmaceutical Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Tosyl-L-proline (Tos-Pro-OH), a derivative of the amino acid L-proline, has emerged as a powerful and versatile organocatalyst in the asymmetric synthesis of complex chiral molecules, playing a crucial role in the development of various pharmaceuticals. Its utility stems from its ability to facilitate carbon-carbon and carbon-heteroatom bond formation with high stereocontrol, leading to the efficient production of enantiomerically enriched intermediates that are pivotal in the synthesis of active pharmaceutical ingredients (APIs). This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data for key reactions.
Introduction to this compound in Asymmetric Catalysis
This compound belongs to the class of proline-based organocatalysts, which operate through an enamine or iminium ion activation mechanism, mimicking the function of natural enzymes. The presence of the tosyl group enhances the acidity of the carboxylic acid proton and influences the steric environment of the catalyst, often leading to improved reactivity and enantioselectivity compared to unmodified proline. These characteristics make this compound an attractive catalyst for various asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions, all of which are fundamental for the construction of chiral drug molecules.[1]
Key Pharmaceutical Applications and Protocols
The application of this compound and its derivatives extends to the synthesis of several notable pharmaceuticals. Below are detailed examples of its utility in the synthesis of key intermediates for antiviral and anticancer drugs.
Synthesis of a Key Intermediate for the Antiviral Drug Boceprevir
Experimental Protocol: Asymmetric Mannich Reaction for the Synthesis of a β-Amino Ketone Intermediate
This protocol describes a general procedure for the L-proline catalyzed three-component Mannich reaction, which is a foundational method for synthesizing chiral β-amino carbonyl compounds, key precursors to molecules like the Boceprevir intermediate.[4][5]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
p-Anisidine (1.0 mmol)
-
N-Tosyl-L-proline (this compound) (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO), 2.0 mL
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and p-anisidine (1.0 mmol) in DMSO (2.0 mL) at room temperature, add the ketone (5.0 mmol).
-
Add N-Tosyl-L-proline (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino ketone.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC analysis.
Quantitative Data for Proline-Catalyzed Mannich Reactions:
| Aldehyde | Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Acetone | L-Proline | 95 | - | 99 |
| 4-Nitrobenzaldehyde | Cyclohexanone | L-Proline | 99 | 95:5 | >99 |
| Isovaleraldehyde | Acetone | L-Proline | 85 | - | 99 |
Note: This data is representative of L-proline catalysis and serves as a benchmark for what can be expected with derivatives like this compound, which may offer enhanced performance.
Reaction Workflow:
Caption: Experimental workflow for the this compound catalyzed asymmetric Mannich reaction.
Asymmetric Synthesis of the Paclitaxel (Taxol®) Side Chain
The C-13 side chain of the anticancer drug Paclitaxel (Taxol®) is a crucial component for its biological activity. The asymmetric synthesis of this side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, can be efficiently achieved using proline-catalyzed reactions.
Experimental Protocol: (R)-Proline-Catalyzed Addition of Aldehydes to N-(Phenylmethylene)benzamides
This protocol outlines the synthesis of a key precursor to the Taxol side chain.
Materials:
-
N-(Phenylmethylene)benzamide (1.0 mmol)
-
Aldehyde (e.g., isobutyraldehyde) (2.0 mmol)
-
(R)-Proline (0.2 mmol, 20 mol%)
-
Dichloromethane (CH₂Cl₂), 5.0 mL
Procedure:
-
To a solution of N-(phenylmethylene)benzamide (1.0 mmol) in dichloromethane (5.0 mL) at 0 °C, add the aldehyde (2.0 mmol).
-
Add (R)-proline (0.2 mmol) to the mixture.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected α-hydroxy-β-benzoylaminoaldehyde.
-
The resulting aldehyde is then oxidized to the corresponding carboxylic acid, a direct precursor to the Taxol side chain, using a suitable oxidizing agent (e.g., sodium chlorite).
Quantitative Data for the Synthesis of the Taxol Side Chain Precursor:
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | 85 | 99 |
| Propionaldehyde | 82 | 98 |
| Acetaldehyde | 75 | 92 |
Signaling Pathway (Catalytic Cycle):
Caption: Catalytic cycle of a proline-catalyzed Mannich reaction.
Conclusion
N-Tosyl-L-proline and its parent compound, L-proline, are highly effective and versatile organocatalysts for the asymmetric synthesis of key chiral intermediates in the pharmaceutical industry. The protocols and data presented herein demonstrate their utility in constructing complex molecules with high stereocontrol, offering a greener and more efficient alternative to traditional metal-based catalysts. The continued development of proline-based catalysts and their application in novel synthetic routes will undoubtedly accelerate the discovery and production of new life-saving medicines.
References
- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols: N-p-Tosyl-L-proline in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-p-Tosyl-L-proline, a derivative of the naturally occurring amino acid L-proline, has emerged as a powerful organocatalyst in the field of asymmetric synthesis. Its unique structural features, combining the chirality of the proline ring with the electronic properties of the tosyl group, make it an effective catalyst for a variety of transformations, including multi-component reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, thereby minimizing waste, saving time, and increasing overall efficiency. This document provides detailed application notes and protocols for the use of N-p-Tosyl-L-proline in key multi-component reactions, offering valuable insights for researchers in organic synthesis and drug development.
Core Concepts: The Role of N-p-Tosyl-L-proline in Catalysis
N-p-Tosyl-L-proline functions as a bifunctional catalyst. The carboxylic acid moiety acts as a Brønsted acid, activating electrophiles, while the secondary amine, after in-situ deprotection or in its free form, can act as a nucleophile to form key intermediates such as enamines or iminium ions. The tosyl group enhances the acidity of the carboxylic proton and influences the steric environment around the catalytic site, which can lead to improved reactivity and stereoselectivity compared to unmodified L-proline.
A general catalytic cycle for an N-p-Tosyl-L-proline catalyzed MCR often involves the following steps:
-
Activation: The catalyst activates one of the substrates, for example, by forming an enamine with a ketone or an iminium ion with an aldehyde.
-
Carbon-Carbon Bond Formation: The activated intermediate reacts with another component of the reaction mixture.
-
Cascade Reactions: Subsequent intramolecular or intermolecular reactions occur to build the final product scaffold.
-
Catalyst Regeneration: The catalyst is regenerated at the end of the reaction cycle, allowing for its use in catalytic amounts.
Application 1: Asymmetric Synthesis of Tetrahydropyridines
The tetrahydropyridine scaffold is a prevalent structural motif in many biologically active compounds and natural products. N-p-Tosyl-L-proline has been effectively employed as a catalyst in the multi-component synthesis of highly functionalized tetrahydropyridine derivatives.
Reaction Scheme
A typical three-component reaction for the synthesis of tetrahydropyridines involves an aniline, a β-ketoester (such as methyl acetoacetate), and an aromatic aldehyde, catalyzed by N-p-Tosyl-L-proline.
Quantitative Data Summary
| Entry | Aldehyde | Aniline | Yield (%) | Reaction Time (h) |
| 1 | Benzaldehyde | Aniline | 92 | 3.0 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 95 | 2.5 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 89 | 3.5 |
| 4 | 2-Naphthaldehyde | Aniline | 88 | 4.0 |
| 5 | Benzaldehyde | 4-Methylaniline | 90 | 3.0 |
Experimental Protocol
General Procedure for the Synthesis of Tetrahydropyridine Derivatives:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), aniline (1 mmol), and methyl acetoacetate (1 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Add N-p-Tosyl-L-proline (10 mol%, 0.1 mmol).
-
The reaction mixture is then stirred at reflux temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) to dilute the mixture.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Logical Workflow for Tetrahydropyridine Synthesis
Caption: Workflow for the synthesis of tetrahydropyridines.
Application 2: Enantioselective Synthesis of Naphthopyranopyrimidines
Naphthopyranopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The use of N-p-Tosyl-L-proline in a three-component reaction provides an efficient route to these valuable molecules.
Reaction Scheme
This one-pot synthesis involves the cyclocondensation of β-naphthol, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil.
Quantitative Data Summary
| Entry | Aldehyde | Yield (%)[1] | Reaction Time (min)[1] |
| 1 | 4-Chlorobenzaldehyde | 95 | 20 |
| 2 | 4-Nitrobenzaldehyde | 98 | 15 |
| 3 | 4-Methylbenzaldehyde | 92 | 25 |
| 4 | 3-Bromobenzaldehyde | 94 | 20 |
| 5 | Benzaldehyde | 90 | 30 |
Experimental Protocol
General Procedure for the Synthesis of Naphthopyranopyrimidine Derivatives: [1]
-
In a reaction vessel, combine β-naphthol (1 mmol), the aromatic aldehyde (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol).
-
Add N-p-Tosyl-L-proline (10 mol%, 0.1 mmol).
-
Heat the mixture at 100 °C under solvent-free conditions for the specified time.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to obtain the pure naphthopyranopyrimidine derivative.
Signaling Pathway of Catalysis
Caption: Catalytic cycle for naphthopyranopyrimidine synthesis.
Conclusion
N-p-Tosyl-L-proline is a versatile and efficient organocatalyst for the stereoselective synthesis of complex heterocyclic molecules through multi-component reactions. The protocols outlined in this document provide a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. The mild reaction conditions, high yields, and potential for asymmetric induction make N-p-Tosyl-L-proline a valuable tool in modern organic synthesis and drug discovery. Further exploration of its catalytic activity in other MCRs is a promising area for future research.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Chiral Amines using N-Tosyl-L-proline (Tos-Pro-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals and fine chemicals. The development of efficient and selective methods for their preparation is a cornerstone of modern organic synthesis. Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[1][2] N-Tosyl-L-proline (Tos-Pro-OH), a derivative of the naturally occurring amino acid L-proline, is an effective organocatalyst for such transformations. The presence of the electron-withdrawing tosyl group enhances the acidity of the carboxylic acid moiety, influencing the catalyst's activity and stereochemical control.[3]
This document provides detailed application notes and protocols for the laboratory-scale synthesis of chiral amines via a this compound catalyzed three-component Mannich reaction.
Reaction Mechanism and Stereochemical Control
The widely accepted mechanism for the proline-catalyzed asymmetric Mannich reaction involves a catalytic cycle initiated by the formation of two key intermediates.[4][5] First, the aldehyde and amine components react to form an imine. Concurrently, the ketone reacts with the secondary amine of the this compound catalyst to generate a nucleophilic enamine intermediate.
The crucial carbon-carbon bond-forming step is the stereoselective addition of the enamine to the imine. The chirality of the this compound catalyst directs this attack to one face of the imine, establishing the stereocenter in the product. The carboxylic acid of the catalyst is believed to activate the imine through hydrogen bonding, bringing the reactants together in a well-organized, chair-like transition state, which accounts for the high stereoselectivity observed. Hydrolysis of the resulting intermediate regenerates the catalyst and yields the chiral β-amino ketone, which can be further converted to the corresponding chiral amine.
Experimental Workflow
The synthesis of chiral amines using this compound follows a straightforward and reproducible workflow. The key stages include the setup of the reaction, addition of reagents, monitoring of the reaction progress, aqueous work-up to isolate the crude product, and finally, purification, typically by column chromatography.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Three-Component Asymmetric Mannich Reaction
This protocol describes a general method for the synthesis of a chiral β-amino ketone using an aldehyde, an amine, and a ketone, catalyzed by N-Tosyl-L-proline.
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Amine (e.g., p-Anisidine)
-
Ketone (e.g., Acetone, used as reactant and solvent)
-
N-Tosyl-L-proline (this compound) (10-20 mol%)
-
Anhydrous solvent (e.g., Acetone, DMSO, or CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).
-
Add the ketone (if not used as the solvent, 3.0 mmol, 3.0 equiv) and the chosen anhydrous solvent (e.g., 2.0 mL).
-
Add N-Tosyl-L-proline (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature (or as optimized) for 24-72 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure chiral β-amino ketone.
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column.
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various chiral β-amino ketones via proline-derivative catalyzed Mannich reactions. These results demonstrate the general efficacy and stereoselectivity that can be achieved with this methodology.
| Entry | Aldehyde (ArCHO) | Ketone | Amine (R-NH₂) | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 4-Nitrobenzaldehyde | Acetone | p-Anisidine | 96 | >99 | - |
| 2 | 4-Chlorobenzaldehyde | Acetone | p-Anisidine | 85 | 96 | - |
| 3 | Benzaldehyde | Cyclohexanone | p-Anisidine | 91 | 98 | >20:1 |
| 4 | 2-Naphthaldehyde | Cyclohexanone | p-Anisidine | 88 | 97 | >20:1 |
| 5 | 4-Nitrobenzaldehyde | Hydroxyacetone | p-Anisidine | 92 | >99 | 19:1 |
| 6 | Isovaleraldehyde | Acetone | p-Anisidine | 73 | 98 | - |
Note: Data is representative of proline-catalyzed three-component Mannich reactions and serves as a guideline for expected outcomes. Actual yields and selectivities may vary based on specific substrates and reaction conditions.
References
Application Notes and Protocols for the Immobilization of N-Tosyl-L-proline (Tos-Pro-OH) as a Reusable Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of complex chiral molecules. L-proline and its derivatives are among the most successful organocatalysts, effectively catalyzing a wide range of asymmetric transformations such as aldol, Mannich, and Michael reactions through an enamine-based mechanism. N-Tosyl-L-proline (Tos-Pro-OH) is a derivative that often exhibits enhanced reactivity and selectivity. However, a significant drawback of homogeneous organocatalysts is the difficulty in their separation from the reaction mixture and subsequent reuse, which is a critical aspect for industrial-scale applications and green chemistry.
Immobilization of these catalysts onto solid supports addresses these challenges by converting the homogeneous catalyst into a heterogeneous system. This allows for easy recovery by simple filtration, enhances catalyst stability, and enables its reuse over multiple reaction cycles, thereby reducing costs and waste. This document provides detailed protocols for the immobilization of this compound on a solid support and its application as a reusable catalyst in asymmetric synthesis.
Immobilization of this compound: A General Workflow
The covalent attachment of this compound to a solid support is a common and robust method for creating a stable, reusable catalyst. The general workflow involves three main stages: functionalization of the support material, activation of the this compound, and finally, the coupling of the activated catalyst to the support.
Synthetic Protocols for Proline-Based Organocatalysts: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of proline-based organocatalysts. Proline and its derivatives are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules, which are crucial in drug discovery and development. These catalysts are valued for their low toxicity, operational simplicity, and stability.[1] This guide covers the synthesis of key proline-based catalysts and their application in widely used asymmetric transformations.
Section 1: (S)-Proline as a Catalyst
(S)-Proline is an inexpensive, naturally occurring amino acid that effectively catalyzes a range of asymmetric reactions, most notably the aldol reaction.[2][3][4] It operates through an enamine-based mechanism, mimicking the function of Class I aldolase enzymes.[2]
Application Note: Asymmetric Aldol Reaction
(S)-Proline is a highly effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy carbonyl compounds with high enantioselectivity. The reaction is typically performed in polar aprotic solvents like DMSO or DMF, where proline is more soluble. However, recent protocols have demonstrated success in more environmentally benign solvent mixtures, such as methanol/water.
Table 1: (S)-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O (2:1) | 2 | 95 | 92:8 | 96 |
| 2 | 4-Chlorobenzaldehyde | 10 | MeOH/H₂O (2:1) | 24 | 85 | 90:10 | 94 |
| 3 | Benzaldehyde | 10 | MeOH/H₂O (2:1) | 48 | 80 | 88:12 | 95 |
| 4 | 2-Nitrobenzaldehyde | 20 | MeOH/H₂O (2:1) | 4 | 93 | 93:7 | >99 |
| 5 | 4-Nitrobenzaldehyde | 30 | DMSO | 24-48 | - | - | 76 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocol: (S)-Proline Catalyzed Aldol Reaction
This protocol describes the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.
Materials:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (S)-proline (e.g., 0.03 mmol, 10 mol%).
-
Add the solvent, for instance, a mixture of methanol (20 µL) and water (10 µL).
-
Add cyclohexanone (e.g., 5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (e.g., 0.3 mmol, 1 equivalent).
-
Stir the reaction vigorously at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion (typically 2-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Section 2: (S)-Diphenylprolinol Trimethylsilyl Ether
(S)-Diphenylprolinol trimethylsilyl ether, a derivative of proline, is a highly versatile and efficient organocatalyst. It is particularly effective in reactions involving enamine and iminium-ion intermediates, such as Michael additions.
Synthetic Protocol: (S)-Diphenylprolinol Trimethylsilyl Ether
This protocol is adapted from Organic Syntheses.
Part A: Synthesis of (S)-Diphenylprolinol
-
In a flame-dried, nitrogen-purged flask, add a 1M solution of phenylmagnesium bromide in THF (250 mL, 0.25 mol).
-
Slowly add a solution of N-Boc-L-proline methyl ester (22.9 g, 100 mmol) in THF (200 mL) over 45 minutes.
-
Stir at room temperature for 90 minutes, then cool to 0°C.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
The resulting crude N-Boc-(S)-diphenylprolinol is then deprotected using standard methods (e.g., TFA in DCM) to yield (S)-diphenylprolinol.
Part B: Silylation to form (S)-Diphenylprolinol Trimethylsilyl Ether
-
In a flame-dried, nitrogen-purged flask, dissolve (S)-diphenylprolinol (17.7 g, 70.0 mmol) in dichloromethane (350 mL).
-
Cool the solution to -78°C.
-
Add triethylamine (12.7 mL, 91.0 mmol).
-
Slowly add trimethylsilyl trifluoromethanesulfonate (16.5 mL, 91.0 mmol) over 30 minutes.
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench with saturated aqueous NaHCO₃.
-
Separate the phases, extract the aqueous phase with dichloromethane, and combine the organic layers.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (e.g., 60% diethyl ether/hexanes) to yield the product as a light yellow oil.
Application Note: Asymmetric Michael Addition
(S)-Diphenylprolinol silyl ether catalysts are highly effective for the asymmetric Michael addition of aldehydes to nitroalkenes, producing γ-nitroaldehydes with excellent diastereo- and enantioselectivity. These reactions can be performed in various organic solvents and even in water, offering a green chemistry approach.
Table 2: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a Diarylprolinol Silyl Ether Derivative
| Entry | Aldehyde | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) |
| 1 | n-Pentanal | 3 | Benzoic Acid (3) | H₂O | 24 | 85 | 94:6 | 98 |
| 2 | Propanal | 5 | Benzoic Acid (5) | H₂O | 24 | 95 | 96:4 | 98 |
| 3 | Isovaleraldehyde | 5 | Benzoic Acid (5) | H₂O | 48 | 89 | 95:5 | 99 |
| 4 | Cyclohexanecarboxaldehyde | 5 | Benzoic Acid (5) | H₂O | 48 | 86 | 97:3 | 99 |
Data is for a water-soluble diarylprolinol silyl ether salt, demonstrating the principle.
Experimental Protocol: Asymmetric Michael Addition
This protocol describes a general procedure for the Michael addition of an aldehyde to a nitroalkene.
Materials:
-
(S)-Diphenylprolinol trimethylsilyl ether
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., CH₂Cl₂)
-
Methyl tert-butyl ether (MTBE)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (0.3 mmol) in CH₂Cl₂ (1 mL), add the nitroalkene (0.2 mmol) and the organocatalyst (e.g., 0.04 mmol).
-
Stir the homogeneous mixture at the desired temperature (e.g., 10°C) until the starting materials are consumed (monitored by TLC).
-
If using a supported catalyst, precipitation with a solvent like MTBE can be used for recovery.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the Michael adduct.
-
Determine the syn/anti ratio by ¹H NMR spectroscopy of the crude mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Section 3: Polymer-Supported Proline Catalysts
Immobilizing proline on a solid support, such as a polymer, offers significant advantages, including ease of catalyst recovery and recycling, which is crucial for industrial applications and green chemistry.
Synthetic Protocol: Polymer-Supported Proline via Radical Polymerization
This is a conceptual protocol based on described methods.
Part A: Synthesis of a Proline-Containing Monomer
-
Start with a modified proline, such as 4-hydroxy-L-proline, where the amine and carboxylic acid groups are protected.
-
React the hydroxyl group with an acryloyl or methacryloyl chloride to introduce a polymerizable double bond.
-
Deprotect the resulting monomer to free the catalytically active sites.
Part B: Suspension Polymerization
-
The proline-functionalized monomer is copolymerized with a cross-linker (e.g., divinylbenzene) and a bulk monomer (e.g., styrene) in an aqueous suspension.
-
A radical initiator (e.g., AIBN) is used to start the polymerization.
-
The resulting polymer beads are collected by filtration, washed extensively, and dried.
-
If necessary, post-polymerization deprotection steps are carried out.
Application Note: Recyclable Asymmetric Aldol Reaction
Polymer-supported proline catalysts have been successfully used in asymmetric aldol reactions, demonstrating comparable activity and selectivity to homogeneous proline, with the added benefit of recyclability.
Table 3: Performance and Recyclability of a Polymer-Supported Proline Catalyst in the Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Cycle | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | d.r. (anti/syn) | ee (%) |
| 1 | 10 | DMF/H₂O | 24 | >99 | 95:5 | 92 |
| 2 | 10 | DMF/H₂O | 24 | >99 | 95:5 | 91 |
| 3 | 10 | DMF/H₂O | 24 | 98 | 94:6 | 91 |
| 4 | 10 | DMF/H₂O | 24 | 95 | 93:7 | 90 |
Data compiled from representative studies.
Visualizations
Caption: General workflow from catalyst synthesis to application.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tos-Pro-OH Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-Tosyl-L-proline (Tos-Pro-OH) as an organocatalyst. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Catalyst & Reaction Setup
-
Question: My reaction catalyzed by this compound is showing very low or no conversion. What are the first things I should check?
-
Answer:
-
Catalyst Quality and Storage: Ensure the this compound is of high purity and has been stored under anhydrous conditions, as it can be sensitive to moisture. Improper storage can lead to catalyst deactivation.
-
Anhydrous Reaction Conditions: Proline-based catalysis, especially involving enamine intermediates, is often sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent potential oxidative degradation of the catalyst or substrates.
-
Reagent Purity: Verify the purity of your substrates and solvent. Impurities can act as catalyst poisons.
-
-
-
Question: What is the optimal catalyst loading for a this compound catalyzed reaction?
-
Answer: The optimal catalyst loading is substrate-dependent but typically ranges from 5 to 30 mol%. For a new reaction, starting with 20-30 mol% is a common practice. If the reaction proceeds well, the loading can be optimized by systematically decreasing it in subsequent experiments. Very low loadings (<10 mol%) may require significantly longer reaction times to achieve high conversion.
-
-
Question: How does the choice of solvent affect the reaction outcome?
-
Answer: The solubility and stability of the this compound catalyst are highly dependent on the solvent. Highly dipolar aprotic solvents like DMSO and DMF are often used due to the good solubility of proline derivatives. However, the optimal solvent is reaction-specific. For aldol reactions, for instance, a mixture of solvents like acetone and chloroform, or DMSO and chloroform has been shown to be effective for certain substrates. It is crucial to test a range of solvents during optimization.
-
2. Reaction-Specific Issues (Aldol & Michael Additions)
-
Question: I am observing low yield in a this compound catalyzed Aldol reaction. What are the common causes?
-
Answer:
-
Unfavorable Equilibrium: The aldol addition can be reversible. To drive the reaction towards the product, you can use an excess of one reactant (often the ketone). In some cases, removing the water formed during an aldol condensation (if that is the desired outcome) can also shift the equilibrium.
-
Side Reactions: Self-condensation of the aldehyde or ketone can be a significant side reaction, especially with highly reactive aldehydes.[1] Strategies to minimize this include slow addition of the limiting reagent or running the reaction at a lower temperature.
-
Steric Hindrance: Bulky substituents on either the ketone or aldehyde can slow down the reaction rate. Increasing the reaction temperature or prolonging the reaction time might be necessary in such cases.
-
-
-
Question: My this compound catalyzed Michael addition is giving a low yield of the desired 1,4-adduct. What could be the problem?
-
Answer:
-
Competitive 1,2-Addition: The Michael acceptor possesses two electrophilic sites. The undesired attack at the carbonyl carbon is known as 1,2-addition. To favor the desired 1,4-addition (Michael addition), using "softer," more stabilized nucleophiles (like the enamine intermediate formed with this compound) is generally effective.[2]
-
Reversibility: The Michael addition can be reversible. To push the reaction to completion, you can try removing the product as it forms (if feasible, e.g., by crystallization) or by using a larger excess of one of the reactants.
-
Base Strength of the Catalyst: The basicity of the amine in the catalyst is crucial for forming the enamine intermediate. If the ketone is not sufficiently acidic, enamine formation might be slow, leading to low conversion. While this compound has a well-balanced acidity and basicity, for particularly challenging substrates, a different proline derivative might be required.
-
-
3. Catalyst Deactivation and Recycling
-
Question: I suspect my this compound catalyst is deactivating during the reaction. What are the possible causes and how can I prevent it?
-
Answer: Catalyst deactivation in proline-based systems can occur through several mechanisms:
-
Hydrolysis: The tosyl group can be sensitive to hydrolysis under certain conditions, although it is generally more stable than silyl protecting groups. Ensure anhydrous conditions are maintained.
-
Formation of Unproductive Intermediates: The catalyst can form reversible, but catalytically inactive, species like oxazolidinones with the carbonyl compounds.[3] Changes in temperature or the addition of co-catalysts can sometimes mitigate this.
-
Poisoning: Acidic or basic impurities in the starting materials can neutralize the catalyst. Purification of reagents is essential.
-
-
-
Question: Can I recycle the this compound catalyst?
-
Answer: In principle, organocatalysts can be recycled. However, for homogeneous catalysts like this compound, separation from the reaction mixture can be challenging and may lead to catalyst loss. Strategies for recycling include aqueous extraction if the product is highly nonpolar, or immobilization of the catalyst on a solid support.[2] If recycling is attempted, it is important to thoroughly dry the recovered catalyst before reuse.
-
Data Presentation
The following table provides representative data for a proline-catalyzed asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, illustrating the effect of different solvents on the reaction outcome. While this data is for L-Proline, similar trends are often observed with its derivatives like this compound.
| Entry | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | DMSO | 24 | 95 | >95:5 | 99 |
| 2 | CH₃CN | 48 | 85 | 90:10 | 96 |
| 3 | DMF | 48 | 90 | 92:8 | 97 |
| 4 | MeOH/H₂O (4:1) | 19 | 92 | 88:12 | 98 |
| 5 | Chloroform | 72 | 60 | 85:15 | 92 |
Data is compiled from various literature sources for illustrative purposes and may not be directly representative of this compound.[1]
Experimental Protocols
Representative Protocol: this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Tosyl-L-proline (this compound)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 - 10.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF, or a mixture)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the this compound catalyst (0.2-0.3 mmol, 20-30 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL).
-
Add the ketone (5.0 - 10.0 equiv).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine intermediate.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., ¹H NMR of an aliquot).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy carbonyl compound.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound catalyzed reactions.
Caption: Generalized catalytic cycle for a this compound catalyzed aldol reaction.
Caption: Logical relationship between common problems and their respective solutions.
References
Technical Support Center: Optimization of Reaction Conditions for N-p-Tosyl-L-proline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of N-p-Tosyl-L-proline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameter optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of N-p-Tosyl-L-proline?
A1: The most common and effective method for the synthesis of N-p-Tosyl-L-proline is the Schotten-Baumann reaction. This reaction involves the acylation of L-proline with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][2] Typically, a two-phase solvent system, such as dichloromethane and water, is employed.[1]
Q2: Why is a base necessary in the tosylation of L-proline?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between L-proline and p-toluenesulfonyl chloride.[3] If the HCl is not neutralized, it will protonate the amino group of the unreacted L-proline, rendering it non-nucleophilic and thus halting the reaction.
Q3: What are the key parameters to control for a successful synthesis?
A3: The key parameters to control are:
-
pH of the reaction mixture: Maintaining an alkaline pH is essential for the reaction to proceed.
-
Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.
-
Purity of reagents: The use of high-purity L-proline and fresh p-toluenesulfonyl chloride is critical for obtaining a high yield of the desired product.
-
Efficient stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a two-phase system.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of ethanol and toluene, can be used to separate the product from the starting materials.
Q5: What is the best way to purify the final product?
A5: N-p-Tosyl-L-proline is a water-soluble compound, which can make purification challenging. The most common method for purification is recrystallization. Suitable solvent systems for recrystallization include ethanol/water or acetone/hexane mixtures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low or no product yield | 1. Incorrect pH: The reaction mixture is not sufficiently basic, leading to the protonation of L-proline. 2. Hydrolysis of p-toluenesulfonyl chloride: The tosyl chloride has been hydrolyzed due to moisture in the reagents or solvent. 3. Low-quality reagents: The L-proline or p-toluenesulfonyl chloride is of low purity. | 1. Monitor and adjust pH: Ensure the pH of the aqueous layer is maintained between 9 and 11 throughout the addition of tosyl chloride. 2. Use fresh reagents and anhydrous solvents: Use freshly opened or purified p-toluenesulfonyl chloride and anhydrous organic solvents. 3. Verify reagent quality: Use reagents from a reliable source and check their purity if possible. |
| Incomplete reaction (starting material remains) | 1. Insufficient p-toluenesulfonyl chloride: Not enough tosyl chloride was added to react with all of the L-proline. 2. Reaction time is too short: The reaction was not allowed to proceed to completion. 3. Poor mixing: Inefficient stirring in the two-phase system resulted in poor contact between reactants. | 1. Use a slight excess of tosyl chloride: A small excess (e.g., 1.1 equivalents) of tosyl chloride can be used to ensure complete conversion of L-proline. 2. Increase reaction time: Monitor the reaction by TLC and continue until the L-proline spot is no longer visible. 3. Increase stirring speed: Ensure vigorous stirring to create a fine emulsion and maximize the interfacial area between the two phases. |
| Formation of an oily product instead of a solid | 1. Presence of impurities: The product is contaminated with byproducts or unreacted starting materials. 2. Incorrect work-up procedure: The work-up procedure did not effectively remove impurities. | 1. Purify the product: Attempt to purify the oil by column chromatography or by triturating with a suitable solvent to induce crystallization. 2. Optimize work-up: Ensure the product is thoroughly washed during the work-up to remove water-soluble impurities. An additional extraction step may be necessary. |
| Difficulty in product isolation/purification | 1. Product is too soluble in the work-up solvents: The product is lost during the extraction and washing steps due to its water solubility. 2. Inappropriate recrystallization solvent: The chosen solvent system for recrystallization is not suitable for the product. | 1. Saturate the aqueous layer with salt: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product in water. 2. Screen for suitable recrystallization solvents: Experiment with different solvent pairs (e.g., ethanol/water, acetone/hexane) to find the optimal conditions for crystallization. |
Experimental Protocols
Synthesis of N-p-Tosyl-L-proline via Schotten-Baumann Reaction
Materials:
-
L-proline
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) and cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.
-
Add the solution of p-toluenesulfonyl chloride dropwise to the cooled L-proline solution over a period of 30-60 minutes, while stirring vigorously. Maintain the temperature between 0 and 5 °C and the pH between 9 and 11 by adding a 1 M NaOH solution as needed.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of N-p-Tosyl-L-proline (Illustrative Data)
| Entry | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | Dichloromethane/Water | 0-5 | 3 | 85 |
| 2 | KOH | Dichloromethane/Water | 0-5 | 3 | 82 |
| 3 | Pyridine | Dichloromethane | 25 | 6 | 75 |
| 4 | Triethylamine | Dichloromethane | 25 | 6 | 72 |
| 5 | NaOH | Diethyl Ether/Water | 0-5 | 4 | 80 |
| 6 | NaOH | Dichloromethane/Water | 25 | 3 | 78 (with more byproducts) |
Note: This data is illustrative and based on typical outcomes for Schotten-Baumann reactions. Actual yields may vary depending on specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-p-Tosyl-L-proline.
References
Common side reactions with Tos-Pro-OH and how to avoid them
Welcome to the Technical Support Center for Tos-Pro-OH (Tosyl-L-Proline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or N-Tosyl-L-Proline, is a protected amino acid derivative of L-proline. The tosyl (Tos) group protects the secondary amine of the proline ring. Its primary applications are in:
-
Peptide Synthesis: It is used as a building block in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).[1] Proline's unique cyclic structure can be crucial for the final conformation of a peptide.
-
Asymmetric Catalysis: this compound and its derivatives can serve as catalysts or ligands in various organic reactions to achieve high enantioselectivity.[1]
-
Medicinal Chemistry: It is utilized in the development of new pharmaceuticals, particularly in the synthesis of peptide-based therapeutics and other bioactive molecules.[1]
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This guide addresses specific issues that may arise during the use of this compound, particularly in the context of peptide synthesis.
Issue 1: Diketopiperazine Formation at the N-terminus
Symptoms:
-
Low yield of the desired full-length peptide.
-
Mass spectrometry (MS) analysis of the crude product shows a major peak corresponding to the molecular weight of a cyclic dipeptide.
-
This issue is particularly prevalent when proline is the second amino acid in the sequence (following the N-terminal amino acid).[2]
Cause: Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptide stage after the removal of the N-terminal protecting group (e.g., Fmoc or Boc). The deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the solid support to form a stable six-membered ring.[2] Proline's presence in the second position significantly accelerates this side reaction.
Solutions:
| Strategy | Detailed Protocol/Methodology |
| Use of Sterically Hindered Resins | For Fmoc-based synthesis, utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-chlorotrityl group on the resin inhibits the intramolecular cyclization required for diketopiperazine formation. |
| In Situ Neutralization for Boc-SPPS | In Boc-based synthesis, diketopiperazine formation can be suppressed by employing in situ neutralization protocols. After the TFA deprotection step, the TFA salt of the N-terminal amine is neutralized with a base (e.g., DIEA) at the same time as the activated amino acid is added for the next coupling step. This minimizes the time the free amine is available to initiate cyclization. |
| Coupling of a Dipeptide | Instead of coupling the first two amino acids sequentially, couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) to the resin. This bypasses the vulnerable dipeptidyl-resin stage. |
Experimental Workflow to Minimize Diketopiperazine Formation:
Issue 2: Racemization during Amino Acid Activation/Coupling
Symptoms:
-
HPLC analysis of the crude peptide shows a doublet or broadened peak for the desired product.
-
MS/MS sequencing or chiral amino acid analysis confirms the presence of D-isomers where L-isomers were expected.
Cause: Racemization, the loss of stereochemical purity, can occur during the activation of the carboxylic acid group of the incoming amino acid. The formation of an oxazolone intermediate is a common pathway for racemization, particularly with strong activation methods or in the presence of excess base. While proline is a secondary amino acid and less prone to racemization via the oxazolone pathway itself, other amino acids in the sequence can racemize, affecting the overall purity of the final peptide.
Solutions:
| Strategy | Detailed Protocol/Methodology |
| Use of Additives | Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction. These additives are known to suppress racemization. For example, HOBt can remove the Tos group from histidine and also reduces racemization. |
| Choice of Coupling Reagent | Utilize coupling reagents known for low racemization potential, such as phosphonium salts (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU). |
| Control of Base | Carefully control the amount and type of base used. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) and avoid using more than the stoichiometric amount required. |
| Lower Temperature | Performing the coupling reaction at a lower temperature can decrease the rate of racemization more significantly than the rate of the desired coupling reaction. |
Logical Diagram for Racemization Avoidance:
Issue 3: Peptide Aggregation
Symptoms:
-
Incomplete coupling or deprotection reactions, leading to deletion or truncated sequences.
-
The resin beads may clump together, and solvent flow can be slow.
-
The final peptide product has poor solubility.
Cause: "Difficult sequences," often those rich in hydrophobic or β-branched amino acids, are prone to forming stable secondary structures like β-sheets on the resin. This aggregation prevents reagents from accessing the growing peptide chain, leading to failed synthesis steps. Proline is known as a "helix breaker" and can disrupt secondary structure formation, but aggregation can still occur in other parts of the peptide.
Solutions:
| Strategy | Detailed Protocol/Methodology |
| Solvent Choice | Use more polar, dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of or in combination with dimethylformamide (DMF) to improve solvation of the peptide-resin complex. |
| Chaotropic Salts | Add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt hydrogen bonding and secondary structure formation. |
| Pseudoproline Dipeptides | Insert a pseudoproline dipeptide (e.g., an oxazolidine derivative of Ser or Thr) at specific points in the sequence. These structures reversibly introduce a kink in the peptide backbone, disrupting aggregation. The native structure is restored during the final TFA cleavage. |
| Elevated Temperature | Performing coupling reactions at an elevated temperature (e.g., 50-75°C) can help to break up aggregates and improve reaction kinetics. |
This technical support guide provides a starting point for troubleshooting common issues encountered when using this compound. For further assistance, please consult the relevant literature or contact our technical support team.
References
Technical Support Center: Purification of Tos-Pro-OH Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of products from Tos-Pro-OH (N-tosyl-L-proline) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
The most common impurities include unreacted L-proline, excess p-toluenesulfonyl chloride (TsCl), and p-toluenesulfonic acid. Side products from the reaction of TsCl with the solvent or trace amounts of water can also be present.
Q2: What is the general solubility profile of this compound?
N-tosyl-L-proline is generally soluble in many organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is pH-dependent; it is more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid.
Q3: What are the recommended starting points for purification of this compound?
A common starting point is an aqueous workup to remove water-soluble impurities. This is often followed by crystallization or column chromatography for further purification. The choice of method depends on the scale of the reaction and the nature of the impurities.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a convenient method to monitor the purification process. Staining with potassium permanganate or using UV light for visualization can help in identifying the product and impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative analysis of purity.
Troubleshooting Guide
Issue 1: Presence of Unreacted L-proline in the Final Product
-
Question: After purification, I still see a spot corresponding to L-proline on my TLC plate. How can I remove it?
-
Answer: Unreacted L-proline is highly polar and water-soluble. An effective method to remove it is through an acidic wash. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated L-proline will preferentially move into the aqueous layer.
Issue 2: Presence of Unreacted p-Toluenesulfonyl Chloride (TsCl) in the Final Product
-
Question: My purified product is contaminated with unreacted TsCl. What is the best way to remove it?
-
Answer: Excess TsCl can be quenched by adding a primary or secondary amine, such as diethylamine, to the reaction mixture before workup. The resulting sulfonamide is typically easier to separate by chromatography. Alternatively, washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate) can hydrolyze the TsCl to the more water-soluble p-toluenesulfonic acid.
Issue 3: Difficulty in Crystallizing the this compound Product
-
Question: I am unable to induce crystallization of my this compound product. What can I do?
-
Answer: Successful crystallization depends on finding a suitable solvent system. For this compound, a common technique is to dissolve the crude product in a solvent in which it is soluble (e.g., ethanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., water or hexane) until turbidity is observed. Seeding with a small crystal of pure product can also help induce crystallization.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | >98 | 70-90 | Scalable, cost-effective | Can be time-consuming, potential for product loss |
| Column Chromatography | >99 | 60-80 | High purity achievable | Requires more solvent, less scalable |
| Acid-Base Extraction | Variable | >90 (crude) | Good for removing polar impurities | May not remove non-polar byproducts |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
After the reaction is complete, quench the reaction mixture by slowly adding it to a separatory funnel containing water and ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
Protocol 3: Column Chromatography of this compound
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Caption: Reaction pathway showing the formation of the desired product and potential byproducts.
How to regenerate Tos-Pro-OH catalyst after reaction
This guide provides researchers, scientists, and drug development professionals with technical support for the regeneration and reuse of the Tos-Pro-OH catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of a this compound catalyst and what is it used for?
While "this compound" is not a standard catalog name, it likely refers to a derivative of the amino acid proline, specifically a tosylated version of hydroxyproline. Proline and its derivatives are powerful organocatalysts used in various asymmetric organic transformations, including aldol reactions, Mannich reactions, and Michael additions.[1][2] The tosyl group (Tos) and hydroxyl group (OH) can modify the catalyst's steric and electronic properties, influencing its activity and selectivity.
Q2: What are the common causes of this compound catalyst deactivation?
Deactivation of proline-based catalysts can occur through several mechanisms, leading to reduced yield or selectivity.[3]
-
Fouling: The deposition of byproducts or polymerized starting materials onto the catalyst's active sites can block them. This is a common issue in many catalytic processes.[4]
-
Poisoning: Certain impurities or functional groups in the reaction mixture can strongly bind to the catalyst's active sites, rendering them inactive.[5] For proline-based catalysts, highly electrophilic reagents can sometimes alkylate the amine, leading to deactivation.
-
Degradation: The catalyst molecule itself can degrade under harsh reaction conditions. For proline derivatives, this can involve oxidative decomposition or hydrolysis if sensitive functional groups are present. It is crucial to handle the catalyst under anhydrous conditions and an inert atmosphere to prevent degradation.
-
Leaching: If the catalyst is immobilized on a solid support (heterogenized), it can sometimes detach from the support and be lost during workup.
Q3: How can I regenerate and recycle my this compound catalyst?
The most effective method for catalyst recovery and reuse is often immobilization on a solid support, which allows for simple separation by filtration.
-
Heterogenization: Covalently grafting the this compound catalyst onto a solid support like silica gel or polystyrene is a common strategy. This allows the catalyst to be easily filtered from the reaction mixture, washed, and reused in subsequent batches.
-
Washing: After filtration, the recovered catalyst should be washed with appropriate solvents to remove any adsorbed products, unreacted starting materials, and byproducts. Sequential washing with different solvents (e.g., dichloromethane, methanol, diethyl ether) can be effective.
-
Drying: The washed catalyst must be thoroughly dried under vacuum before storage or reuse to prevent deactivation by moisture.
For homogeneous (non-immobilized) catalysts, recovery can be more challenging and may involve techniques like extraction or specialized filtration methods such as organic solvent nanofiltration.
Troubleshooting Guide
Problem: My reaction yield is lower than expected.
-
Possible Cause 1: Catalyst Inactivity. The catalyst may have degraded due to improper storage or handling. Proline-based catalysts can be sensitive to moisture and air.
-
Solution: Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and handled using anhydrous techniques. Always use rigorously dried solvents and reagents for the reaction.
-
-
Possible Cause 2: Catalyst Poisoning. Impurities in your starting materials or solvents may be deactivating the catalyst.
-
Solution: Purify your reagents and ensure solvents are of high purity. If a specific impurity is suspected, consider adding a scavenger or performing a pre-treatment step.
-
-
Possible Cause 3: Insufficient Catalyst Loading. While recycling, some catalyst loss is inevitable.
-
Solution: Quantify the amount of recovered catalyst and adjust the loading for the next reaction cycle accordingly.
-
Problem: I'm observing a decrease in enantioselectivity after recycling the catalyst.
-
Possible Cause 1: Structural Damage. The chiral environment of the catalyst may have been compromised during the reaction or regeneration process. High temperatures or aggressive chemical washing can alter the catalyst's structure.
-
Solution: Use milder conditions for the regeneration process. Avoid excessive heat during drying and use less reactive solvents for washing.
-
-
Possible Cause 2: Water Content. The presence of water can significantly impact the stereoselectivity of proline-catalyzed reactions.
-
Solution: Ensure the recovered catalyst is completely dry before reuse. Perform reactions under strictly anhydrous conditions.
-
Catalyst Reusability Data
The reusability of a catalyst is a key performance indicator. While specific data for this compound is not available, the following table summarizes typical performance for recycled proline-based catalysts found in the literature.
| Catalyst System | Reaction Type | Number of Cycles | Final Yield / Conversion | Final Enantioselectivity (ee) | Reference |
| L-proline immobilized on silica gel | Aldol Reaction | 3 | >90% Conversion | ~95% ee | Based on data for similar immobilized proline systems. |
| Polystyrene-supported 4-hydroxyproline | α-aminoxylation | 5 | Good Yields | Maintained ee | Based on data for similar polymer-supported proline derivatives. |
| Magnetic nanoparticle-supported catalyst | Transesterification | 12 | ~100% Yield | N/A | Based on data for magnetically recoverable catalysts. |
Experimental Protocols
Protocol: Recovery of Heterogenized this compound Catalyst
This protocol outlines a general procedure for recovering a this compound catalyst that has been immobilized on a solid support (e.g., silica gel).
-
Filtration: Upon completion of the reaction, allow the solid catalyst to settle. Decant the supernatant liquid. Alternatively, filter the entire reaction mixture through a sintered glass funnel or a similar filtration setup.
-
Washing: Transfer the recovered solid catalyst to a flask. Add a suitable solvent (e.g., ethyl acetate) to wash away the majority of the reaction products and reagents. Stir the suspension for 10-15 minutes, then filter.
-
Sequential Rinsing: Perform a series of sequential rinses on the filtered catalyst cake to remove residual impurities. A typical sequence could be:
-
Dichloromethane (3x)
-
Methanol (3x)
-
Diethyl ether (2x)
-
-
Drying: Carefully transfer the washed catalyst to a clean, pre-weighed flask. Dry the catalyst under high vacuum for several hours until a constant weight is achieved.
-
Storage: Store the dried, regenerated catalyst in a desiccator under an inert atmosphere to prevent re-exposure to moisture and air.
Workflow and Pathway Diagrams
Catalyst Regeneration Workflow
The following diagram illustrates the typical workflow for the reaction, recovery, and reuse of a heterogenized organocatalyst.
Caption: Workflow for heterogenized catalyst recovery and regeneration.
References
Technical Support Center: Tos-Pro-OH Catalytic Activity
Welcome to the technical support center for Tos-Pro-OH (N-Tosyl-L-proline) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of temperature on the catalytic activity of this compound?
Temperature has a dual effect on this compound catalyzed reactions. Generally, increasing the temperature raises the reaction rate due to more frequent and energetic collisions between molecules, which helps overcome the activation energy barrier.[1][2][3] However, for many asymmetric reactions, this comes at the cost of reduced selectivity (enantioselectivity and diastereoselectivity). Conversely, lowering the temperature often enhances selectivity but may lead to significantly longer reaction times.[4]
Q2: How does temperature specifically affect the enantioselectivity and diastereoselectivity of the reaction?
Temperature directly influences the energy difference between the diastereomeric transition states that lead to the formation of different stereoisomers.[4] Lowering the reaction temperature typically increases this energy difference, favoring the pathway to the major stereoisomer and thus resulting in higher enantiomeric excess (% ee) and diastereomeric ratios (d.r.). Elevated temperatures can provide enough energy to overcome the small energy differences between transition states, leading to a more random distribution of products and lower stereoselectivity.
Q3: Is there an optimal temperature for reactions using a this compound catalyst?
There is no single "optimal" temperature, as it is highly dependent on the specific substrates and desired outcome (e.g., maximizing yield vs. maximizing selectivity). The ideal temperature represents a balance between an acceptable reaction rate and the desired stereoselectivity. This balance must be determined empirically for each new reaction through temperature screening experiments. For many proline-catalyzed reactions, temperatures ranging from room temperature down to -20 °C are often explored.
Q4: Can high temperatures damage or degrade the this compound catalyst?
While organocatalysts like this compound are generally more robust and less sensitive to air and moisture than organometallic catalysts, they are not immune to thermal degradation. Excessive temperatures can lead to catalyst decomposition or promote unwanted side reactions. More commonly in proline-type catalysis, elevated temperatures can accelerate side reactions like epimerization or retro-aldol reactions, which degrade the product and reduce overall stereoselectivity.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low Enantioselectivity (% ee) or Diastereoselectivity (d.r.) | The reaction temperature is too high, reducing the energy difference between diastereomeric transition states. | Lower the reaction temperature. Experiment with a range such as 0 °C or -20 °C to find the best balance between selectivity and reaction time. |
| Low Reaction Yield / Slow Rate | The reaction temperature is too low, resulting in slow kinetics and insufficient energy for molecules to overcome the activation barrier. | Cautiously increase the temperature in increments (e.g., from 0 °C to room temperature). Monitor the reaction closely by TLC or another suitable method to ensure that the increase in rate does not significantly compromise selectivity or lead to byproduct formation. |
| Product Degradation or Significant Byproduct Formation | Elevated temperatures are promoting undesired side reactions, such as retro-aldol reactions, epimerization, or self-condensation of the substrate. | Lower the reaction temperature to decrease the rate of these side reactions more significantly than the desired reaction. Additionally, ensure prompt work-up and purification as soon as the reaction is complete to prevent degradation of the isolated product. |
Data Presentation: Effect of Temperature
The following table illustrates the typical qualitative trend observed when varying temperature in a proline-catalyzed aldol reaction. Actual values will vary based on the specific substrates and conditions.
Table 1: Impact of Temperature on a Model Aldol Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee, anti) |
| 25 (Room Temp) | 12 | 95 | 90:10 | 85 |
| 0 | 24 | 92 | 95:5 | 96 |
| -20 | 72 | 88 | >99:1 | >99 |
Data presented are qualitative trends based on general observations in proline catalysis for illustrative purposes.
Experimental Protocols
Protocol: Temperature Screening for a this compound Catalyzed Reaction
This protocol describes a general procedure for determining the optimal temperature for a new reaction.
-
Reaction Setup : To three separate flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen), add the ketone (e.g., 5.0 mmol), this compound (e.g., 0.1 mmol, 10 mol%), and the chosen solvent (e.g., 5 mL).
-
Temperature Equilibration : Place each flask in a cooling bath set to a different target temperature (e.g., Flask A at 25 °C, Flask B at 0 °C, and Flask C at -20 °C). Stir the mixtures for 15 minutes to allow them to reach thermal equilibrium.
-
Substrate Addition : Prepare a solution of the aldehyde (e.g., 1.0 mmol) in the same solvent. Using a syringe, add the aldehyde solution to each of the three flasks. For sensitive substrates prone to self-condensation, slow addition via a syringe pump is recommended.
-
Monitoring : Stir the reactions at their respective temperatures. Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by thin-layer chromatography (TLC) or another suitable analytical method like GC or LC-MS.
-
Work-up : Once a reaction is deemed complete (e.g., by the disappearance of the limiting reagent), quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product to determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).
-
Optimization : Compare the results from the different temperatures to determine the optimal balance of reaction time, yield, and stereoselectivity for your specific application.
Visualizations
Caption: Logical workflow for troubleshooting temperature-related issues.
Caption: Experimental workflow for temperature screening protocol.
References
Solving solubility issues with N-p-Tosyl-L-proline in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using N-p-Tosyl-L-proline in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is N-p-Tosyl-L-proline and where is it commonly used?
N-p-Tosyl-L-proline is a derivative of the amino acid L-proline where the nitrogen atom of the pyrrolidine ring is protected by a tosyl (p-toluenesulfonyl) group. This modification enhances its utility in various organic synthesis applications, particularly as a chiral auxiliary or organocatalyst in asymmetric reactions.[1] It is frequently employed in reactions such as aldol condensations, Michael additions, and Mannich reactions to achieve high levels of stereoselectivity.[2][3][4]
Q2: I am having trouble dissolving N-p-Tosyl-L-proline. What are some suitable solvents?
| Solvent Class | Examples | General Solubility | Notes |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Generally Good | Often the first choice for proline-catalyzed reactions.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Frequently used, sometimes in combination with other solvents. |
| Ethers | THF, Diethyl Ether | Poor to Moderate | May require heating or co-solvents. |
| Alcohols | Methanol, Ethanol | Poor to Moderate | Can participate in reactions; use with caution. |
| Hydrocarbons | Toluene, Hexane | Poor | Generally not suitable for dissolving N-p-Tosyl-L-proline. |
Q3: My N-p-Tosyl-L-proline is precipitating out of the reaction mixture. What can I do?
Precipitation of the catalyst during a reaction can lead to decreased reaction rates and lower yields. Here are several troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. If precipitation occurs, consider switching to a more polar aprotic solvent like DMSO or DMF, or using a co-solvent system.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the catalyst. However, be mindful that elevated temperatures can sometimes negatively impact enantioselectivity.
-
Use of Additives: In some proline-catalyzed reactions, the controlled addition of a small amount of water has been shown to improve catalyst turnover and prevent catalyst deactivation, which can sometimes manifest as precipitation.
-
Homogenization: Ensure vigorous stirring to maintain a homogeneous mixture, especially if the catalyst has limited solubility.
Troubleshooting Guides
Guide 1: Systematic Approach to Solving N-p-Tosyl-L-proline Solubility Issues
This guide provides a step-by-step workflow for addressing solubility problems at the outset of your experiment.
Caption: Experimental workflow for addressing solubility issues.
Guide 2: Decision Tree for Troubleshooting In-Reaction Precipitation
If precipitation occurs during the course of your reaction, this decision tree can help you identify the cause and find a solution.
Caption: Troubleshooting decision tree for in-reaction precipitation.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction with N-p-Tosyl-L-proline
This protocol provides a general starting point for an asymmetric aldol reaction. Optimization of solvent, temperature, and reaction time may be necessary.
-
Catalyst Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-p-Tosyl-L-proline (typically 5-20 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., DMSO, DMF, or a co-solvent mixture) and stir until the catalyst is fully dissolved. Gentle warming may be applied if necessary.
-
Reagent Addition: Add the ketone (e.g., cyclohexanone, typically in excess) to the catalyst solution and stir for 10-15 minutes at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Initiation: Slowly add the aldehyde to the reaction mixture. For highly reactive aldehydes, slow addition via a syringe pump can minimize side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Solvent Screening for Optimal Solubility and Reactivity
-
Setup: In parallel, set up several small-scale reactions in different solvents (e.g., DMSO, DMF, DCM, THF, Acetonitrile) and co-solvent mixtures.
-
Dissolution Test: Add N-p-Tosyl-L-proline to each solvent at the desired reaction concentration and observe its solubility at room temperature and with gentle heating.
-
Reaction Execution: To the vessels where the catalyst dissolved, add the reactants and monitor the reactions over time.
-
Analysis: Compare the reaction progress and product formation in each solvent system to identify the optimal conditions for both solubility and reactivity.
Signaling Pathways and Reaction Mechanisms
While specific signaling pathways related to the biological activity of N-p-Tosyl-L-proline are not well-documented, the catalytic cycle in asymmetric synthesis is understood to proceed through the formation of key intermediates. The tosyl group serves as a bulky protecting group that influences the steric environment of the catalyst, thereby directing the stereochemical outcome of the reaction.
Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.
References
Technical Support Center: Refinement of Work-up Procedures for Tosyl-Proline Reactions
Welcome to the Technical Support Center for tosyl-proline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the work-up and purification of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching and extraction procedure for a tosyl-proline catalyzed reaction?
A standard work-up procedure begins after the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC). The first step is to quench the reaction, which is typically done by adding cold water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed sequentially with a dilute acid (like HCl) to remove any remaining base (e.g., pyridine or triethylamine), a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine to remove residual water.[1]
Q2: My reaction mixture has formed an emulsion during the aqueous work-up. How can I resolve this?
Emulsions are a common issue when mixing organic and aqueous solutions. To break an emulsion, you can try adding brine (saturated NaCl solution), as the increased ionic strength of the aqueous layer can help separate the phases. Another technique is to add a small amount of a different organic solvent with a lower or higher density to alter the properties of the organic phase. In some cases, passing the mixture through a pad of Celite or glass wool can also be effective.
Q3: I am observing a low yield of my desired product after work-up. What are the potential causes?
Low yields can be attributed to several factors. It's possible your product has some solubility in the aqueous layer, leading to loss during extraction.[2] You should check the aqueous layer for your product using TLC. Another possibility is that the product is volatile and is being lost during solvent removal under reduced pressure.[2] Additionally, ensure the reaction went to completion before starting the work-up. Incomplete conversion is a common reason for low yields.
Q4: How can I effectively remove the tosyl-proline catalyst and other tosyl-containing impurities?
Tosyl-proline, being an amino acid derivative, can be removed by extraction with a basic aqueous solution (e.g., dilute NaOH or NaHCO3). Unreacted p-toluenesulfonyl chloride (TsCl) can be hydrolyzed by adding water during the work-up. For stubborn residual TsCl, a useful technique is to add a cellulosic material like filter paper along with a base like pyridine and sonicate the mixture.[3] The cellulose reacts with the excess TsCl, and the resulting tosylated cellulose can be filtered off.
Q5: My purified product is still showing impurities by NMR. What are the common persistent impurities in these reactions?
Common impurities include residual starting materials, the tosyl-proline catalyst, and p-toluenesulfonic acid (a byproduct of TsCl hydrolysis). If a base like pyridine was used, traces might remain. In some cases, the tosylate product can be unstable and undergo side reactions, such as conversion to the corresponding alkyl chloride.[4] Careful purification by column chromatography or recrystallization is necessary to remove these impurities.
Troubleshooting Guides
Issue 1: Incomplete or Stalled Reaction
| Potential Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure all reagents, especially tosyl chloride and the proline catalyst, are pure and dry. |
| Insufficient catalyst loading | The amount of catalyst can be critical. Try varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your reaction. |
| Inappropriate solvent | The solvent choice can significantly impact reaction rates. Consider screening different solvents, with polar aprotic solvents like DMSO and DMF often being good starting points. |
| Presence of water | While some proline-catalyzed reactions tolerate or even benefit from a controlled amount of water, excess water can inhibit the reaction. Ensure your reagents and solvents are appropriately dried if anhydrous conditions are required. |
Issue 2: Difficulty with Product Purification by Column Chromatography
| Potential Cause | Troubleshooting Step |
| Poor separation of spots on TLC | The product and impurities have similar Rf values. Optimize the eluent system by testing various solvent mixtures with different polarities on TLC plates before running the column. A common starting point for tosylated compounds is a mixture of ethyl acetate and hexanes. |
| Streaking on the TLC plate | This could indicate decomposition of the compound on the silica gel, which is acidic. Consider using a 2D TLC to check for stability or neutralizing the silica gel with a small amount of triethylamine in the eluent. |
| Product is not eluting from the column | The eluent may be too non-polar. Gradually increase the polarity of the solvent system to facilitate the elution of your product. |
| Co-elution of impurities | The bis-tosylated by-product can sometimes co-elute with the mono-tosylated product. In such cases, a different purification method like recrystallization or reverse-phase HPLC might be necessary. |
Issue 3: Challenges with Product Crystallization
| Potential Cause | Troubleshooting Step |
| No crystal formation upon cooling | The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Product "oiling out" instead of crystallizing | This happens when the solubility of the compound is exceeded at a temperature above its melting point in that solvent. Try using a different crystallization solvent or a solvent mixture. |
| Losing a significant amount of product during filtration | The product may be too soluble in the chosen solvent, even when cold. Ensure you are using an ice bath to thoroughly cool the solution before filtering. Also, wash the collected crystals with a minimal amount of ice-cold solvent. |
Quantitative Data
Table 1: Typical TLC Parameters for Tosylated Compounds
| Compound | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value |
| Benzyl Tosylate | Silica Gel | 20% Ethyl Acetate / Hexanes | ~0.40 |
| Benzyl Alcohol | Silica Gel | 20% Ethyl Acetate / Hexanes | ~0.21 |
| Mono-tosylate product | Silica Gel | 1:6 Ethyl Acetate / Hexanes (3 elutions) | ~0.40 |
| Bis-tosylate by-product | Silica Gel | 1:6 Ethyl Acetate / Hexanes (3 elutions) | ~0.45 |
Table 2: Effect of Reagent Stoichiometry on Tosylation Yield
This table summarizes the effect of varying reagent stoichiometry on the tosylation of a polyisobutylene-based alcohol (PIBexo-OH) and can serve as a general guide for optimizing tosylation reactions.
| Entry | Equivalents of TsCl | Equivalents of Pyridine | Yield (%) |
| 1 | 1.1 | 1.1 | 65 |
| 2 | 2.0 | 2.0 | 85 |
| 3 | 5.0 | 5.0 | >95 |
Data adapted from a study on the tosylation of a specific alcohol, intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Tosyl-Proline Reaction
-
Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous layer).
-
Washing: Combine the organic layers. Wash sequentially with:
-
1 M HCl (to remove basic impurities like pyridine).
-
Saturated NaHCO₃ solution (to neutralize the acid wash).
-
Brine (to remove excess water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with glass wool or cotton, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to start the flow.
-
Begin collecting fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To further increase the yield, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General mechanism of alcohol tosylation.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Logical workflow for troubleshooting work-up issues.
References
Validation & Comparative
A Comparative Guide to Tos-Pro-OH and Other Proline-Based Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline and its derivatives have established themselves as a cornerstone for the stereoselective synthesis of complex molecules. This guide provides an objective comparison of N-tosyl-L-proline (Tos-Pro-OH) with other prominent proline-based catalysts, supported by experimental data from key carbon-carbon bond-forming reactions: the Aldol, Mannich, and Michael reactions.
Introduction to Proline Catalysis
L-proline, a naturally occurring amino acid, has gained significant attention as a versatile and environmentally benign organocatalyst.[1] Its catalytic prowess is attributed to its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to act as both a Lewis base and a Brønsted acid, facilitating asymmetric transformations with high enantioselectivity.[1] The core catalytic cycles for many proline-catalyzed reactions involve the formation of nucleophilic enamine or electrophilic iminium ion intermediates.
Over the years, numerous derivatives of proline have been developed to enhance its catalytic activity, selectivity, and solubility in various organic solvents. These modifications often involve substitution at the nitrogen or the carboxyl group, leading to catalysts with tailored electronic and steric properties. One such derivative is N-tosyl-L-proline (this compound), where the nitrogen atom is protected by a tosyl group. This modification significantly alters the catalyst's mode of action, as it can no longer form an enamine intermediate. Instead, it is believed to function primarily as a chiral Brønsted acid or a bifunctional catalyst involving hydrogen bonding.
This guide will delve into a comparative performance analysis of this compound against L-proline and other notable proline derivatives, providing a clear overview of their respective strengths and weaknesses in crucial synthetic transformations.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The performance of various proline-based catalysts in the aldol reaction between acetone and aromatic aldehydes is summarized below.
| Catalyst | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | DMSO | 30 | 24-48 | 68 | 76 | [2] |
| Proline Sulfonamide | 4-Nitrobenzaldehyde | Toluene | 10 | 2 | 95 | 99 | [3] |
| L-Proline | Benzaldehyde | DMSO | 30 | 24-48 | 97 | 96 | [3] |
| Proline Sulfonamide | Benzaldehyde | Toluene | 10 | 2 | 92 | 98 | |
| L-Proline | 4-Chlorobenzaldehyde | DMSO | 30 | 24-48 | 85 | 93 | |
| Proline Sulfonamide | 4-Chlorobenzaldehyde | Toluene | 10 | 2 | 94 | 99 |
Note: Proline sulfonamides are structurally similar to N-tosyl-L-proline and their performance is considered indicative of the N-sulfonylated proline catalyst class.
The data indicates that N-sulfonylated proline derivatives, such as proline sulfonamides, can offer significant advantages over unmodified L-proline in asymmetric aldol reactions. They often provide higher yields and enantioselectivities with lower catalyst loadings and shorter reaction times. Furthermore, they exhibit enhanced solubility in less polar solvents like toluene, broadening their applicability.
Comparative Performance in Asymmetric Mannich Reactions
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of various nitrogen-containing molecules. The following table compares the performance of different proline-based catalysts in this transformation.
| Catalyst | Ketone/Aldehyde | Imine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Acetone | N-PMP-protected α-imino ethyl glyoxylate | DMSO | 20 | 24 | 95 | >95:5 (syn) | 96 | |
| (S)-Diphenylprolinol TMS Ether | Propanal | N-Boc-imine | Hexane | 10 | 5-10 | 85 | - | 99 | |
| 3-Methyl-β-proline | Cyclohexanone | N-PMP-protected glyoxylate imine | Toluene | 1.0 | 24 | 93 | 98:2 (anti) | >99 |
Note: PMP = p-methoxyphenyl, Boc = tert-butyloxycarbonyl, TMS = trimethylsilyl.
Comparative Performance in Asymmetric Michael Additions
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a versatile method for forming C-C bonds. The performance of proline-based catalysts in the Michael addition of ketones to nitroalkenes is presented below.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr, syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | |
| L-Proline | Propanal | β-nitrostyrene | CH₂Cl₂ | 48 | 96 | >95:5 | 78 | |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | β-nitrostyrene | CH₂Cl₂ | 24 | 81 | 90:10 | 90 | |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-nitrostyrene | Toluene | 2 | 99 | 93:7 | 99 |
While L-proline can catalyze the asymmetric Michael addition, its enantioselectivity can be modest. Proline derivatives, such as the tetrazole analog and diphenylprolinol silyl ether, have been shown to significantly improve the enantioselectivity and reaction rates. The increased acidity of the tetrazole moiety compared to the carboxylic acid in proline is thought to influence the transition state and enhance catalytic activity.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of catalytic systems. Below are representative experimental protocols for the Aldol, Mannich, and Michael reactions using proline-based catalysts.
General Protocol for Asymmetric Aldol Reaction
This protocol is adapted from established literature for the reaction of a ketone with an aldehyde.
-
To a stirred solution of the desired proline catalyst (10-30 mol%) in a suitable solvent (e.g., DMSO, Toluene), add the aldehyde (1.0 equivalent).
-
Stir the mixture for 5-10 minutes at the desired temperature (e.g., room temperature or cooled).
-
Add the ketone (typically 2-10 equivalents) to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress using thin-layer chromatography (TLC). Reaction times can range from a few hours to several days.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
General Protocol for Asymmetric Three-Component Mannich Reaction
This protocol describes a general procedure for the reaction between a ketone, an aldehyde, and an amine.
-
To a stirred solution of the aldehyde (1.0 equivalent) and the amine (1.1 equivalents) in a suitable solvent (e.g., DMSO, Hexane), add the ketone (5-10 equivalents).
-
Add the proline-based catalyst (1-20 mol%) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) for the specified time (typically 5-48 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product.
General Protocol for Asymmetric Michael Addition
The following is a general procedure for the Michael addition of a ketone to a nitroalkene.
-
Prepare a solution of the nitroalkene (1.0 equivalent) and the ketone (2-5 equivalents) in the chosen solvent (e.g., DMSO, CH₂Cl₂).
-
Add the proline-based catalyst (10-20 mol%) to the mixture.
-
Stir the reaction at room temperature for the required duration (24-96 hours), tracking the progress by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
-
Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess.
Mechanistic Pathways and Visualizations
The catalytic cycle of L-proline in these reactions typically proceeds through either an enamine or an iminium ion pathway. N-substituted prolines like this compound, which cannot form enamines, are thought to operate through a Brønsted acid or bifunctional hydrogen bonding mechanism.
Proline-Catalyzed Aldol Reaction (Enamine Pathway)
Caption: Catalytic cycle of the L-proline catalyzed aldol reaction via an enamine intermediate.
This compound Catalyzed Reaction (Hypothetical Brønsted Acid Pathway)
Caption: Hypothetical pathway for this compound acting as a chiral Brønsted acid catalyst.
Standard Experimental Workflow
Caption: A generalized workflow for conducting and analyzing an organocatalyzed reaction.
Conclusion
While L-proline remains a foundational and cost-effective organocatalyst, its N-substituted derivatives, including N-tosyl-L-proline and related sulfonamides, often exhibit superior performance in key asymmetric transformations. These derivatives can provide higher yields and enantioselectivities, operate under milder conditions with lower catalyst loadings, and offer greater solubility in a broader range of solvents. The choice of catalyst ultimately depends on the specific substrates, desired stereochemical outcome, and reaction conditions. This guide provides a framework for researchers to select the most appropriate proline-based catalyst for their synthetic challenges, supported by comparative data and detailed experimental protocols.
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Enantiomeric Excess in Tos-Pro-OH Catalyzed Reactions
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric catalytic reactions. This guide provides a comprehensive comparison of analytical techniques for quantifying the enantiomeric purity of products from reactions catalyzed by N-tosyl-L-proline (Tos-Pro-OH), a widely used organocatalyst. We present a comparative analysis of this compound against other proline-based catalysts, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of optimal catalysts and validation methods.
The asymmetric aldol and Michael addition reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis, crucial for the construction of chiral molecules. Organocatalysis, utilizing small organic molecules like proline and its derivatives, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis.[1][2] this compound, a derivative of L-proline, offers distinct advantages in terms of acidity and solubility, influencing its catalytic activity and stereoselectivity. This guide will delve into the validation of its performance and compare it with other relevant catalysts.
Performance Comparison of Organocatalysts in Asymmetric Reactions
The efficacy of an organocatalyst is primarily assessed by the yield and enantioselectivity of the reaction. The following tables summarize the performance of this compound and other proline-based catalysts in benchmark asymmetric aldol and Michael addition reactions.
Table 1: Performance of Proline-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | - | 68 | 76 | [3] |
| (S)-Proline Derivative 1 | Benzaldehyde | Acetone | DCM | - | - | 52 | [3] |
| (S)-Proline Derivative 2 | Benzaldehyde | Acetone | Acetone | - | - | 30 | [3] |
| (S)-Diphenylprolinol Silyl Ether | Cyclohexanone | p-Nitrobenzaldehyde | Neat | 24 | 95 | >99 | |
| Proline-Tetrazole Analog | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 48 | 88 | 94 |
Table 2: Performance of Organocatalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 20 | |
| Thiourea Derivative | Acetone | trans-β-Nitrostyrene | Toluene | 48 | 95 | 97 (R) | |
| Cinchona Alkaloid Derivative | Acetone | trans-β-Nitrostyrene | CH₂Cl₂ | 24 | 92 | 88 (R) | |
| (S)-Diphenylprolinol Silyl Ether | Propanal | β-nitrostyrene | Neat | 2 | 98 | 99 |
Experimental Protocols
Accurate and reproducible determination of enantiomeric excess is paramount. Below are detailed protocols for the most common analytical techniques employed for the products of this compound catalyzed reactions.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, OD-H, or IC), are often effective for the products of aldol and Michael additions.
General Protocol for Aldol and Michael Adducts:
-
Sample Preparation: Dissolve a small amount of the purified reaction product (approximately 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation:
-
Column: Chiralpak® AD-H (or other suitable chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio is optimized to achieve good separation (e.g., 90:10, 80:20, or 70:30 v/v).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength where the product has strong absorbance (e.g., 220 nm or 254 nm).
-
Column Temperature: Usually ambient, but can be varied to improve resolution.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy in the presence of a chiral solvating agent offers a convenient alternative to chiral HPLC for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.
Protocol for Aldol or Michael Adducts using (R)-BINOL and 2-Formylphenylboronic Acid:
This protocol is adapted from a procedure for chiral amines and can be applied to products containing suitable functional groups for complexation.
-
Preparation of the "Host" Solution:
-
Prepare a 50 mM solution of the chiral solvating agent, for example, (R)-1,1'-bi-2-naphthol (BINOL), and 2-formylphenylboronic acid (2-FPBA) in a deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation:
-
Prepare a solution of the analyte (the aldol or Michael adduct) of known concentration (e.g., 60 mM) in the same deuterated solvent.
-
In an NMR tube, mix a defined volume of the analyte solution with a defined volume of the "host" solution.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify the signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show distinct chemical shifts.
-
Integrate the well-resolved signals for each diastereomer.
-
Calculate the enantiomeric excess from the integral values:
-
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
-
Visualizing the Catalytic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, we have generated diagrams using the DOT language.
Caption: Workflow for ee determination.
The catalytic cycle of proline-catalyzed reactions, which is analogous to that of this compound, typically proceeds through an enamine intermediate.
References
A Comparative Guide to N-p-Tosyl-L-proline and its D-enantiomer for Researchers
For researchers, scientists, and drug development professionals, the choice between enantiomers of a chiral molecule can be critical to the success of a synthetic route or the efficacy of a therapeutic agent. This guide provides an objective comparison of N-p-Tosyl-L-proline and its mirror image, N-p-Tosyl-D-proline, focusing on their physical properties, applications in asymmetric synthesis, and roles as enzyme inhibitors. The information is supported by available experimental data to aid in the selection of the appropriate enantiomer for specific research applications.
N-p-Tosyl-L-proline and N-p-Tosyl-D-proline are derivatives of the amino acid proline, featuring a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom. This modification enhances their utility in organic synthesis by providing a bulky, electron-withdrawing group that can influence the stereochemical outcome of reactions. While sharing the same chemical formula and molecular weight, their differing stereochemistry at the alpha-carbon of the proline ring leads to distinct properties and applications.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental physical and chemical properties of N-p-Tosyl-L-proline and N-p-Tosyl-D-proline are largely identical due to their enantiomeric relationship. However, their interaction with other chiral molecules and polarized light differs, as evidenced by their specific rotation.
| Property | N-p-Tosyl-L-proline | N-p-Tosyl-D-proline |
| Synonyms | (S)-(-)-N-(p-Toluenesulfonyl)-proline, Tos-L-Pro-OH | (R)-(+)-N-(p-Toluenesulfonyl)-proline, Tos-D-Pro-OH |
| CAS Number | 51077-01-1[1][2] | 110771-95-4[3] |
| Molecular Formula | C₁₂H₁₅NO₄S[1][2] | C₁₂H₁₅NO₄S |
| Molecular Weight | 269.32 g/mol | 269.32 g/mol |
| Appearance | White powder | White powder |
| Melting Point | 80-90 °C | 55-60 °C |
| Optical Rotation | [α]D²⁴ = -149 ± 1° (c=2.3 in H₂O + 2 eq. NaOH) | [α]D²⁴ = +152 ± 2° (c=2.3 in H₂O + 2 eq. NaOH) |
| Purity | ≥ 99% (TLC) | ≥ 98% (TLC) |
Performance in Asymmetric Catalysis and Synthesis
Both N-p-Tosyl-L-proline and N-p-Tosyl-D-proline are utilized as chiral building blocks and auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds. The tosyl group acts as a protecting group for the amine and its steric bulk can direct the approach of reagents, leading to high stereoselectivity.
It is important to note that while proline itself is a well-known organocatalyst for reactions like the aldol condensation, the N-tosyl derivatives are more commonly employed as chiral auxiliaries or ligands rather than direct catalysts for such transformations.
Role as Enzyme Inhibitors: A Case of Stereoselectivity
A notable difference in the biological activity of these enantiomers has been reported in the context of enzyme inhibition. N-p-Tosyl-D-proline has been identified as a competitive inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The inhibition constant (Ki) for N-p-Tosyl-D-proline has been determined to be approximately 1.1 ± 0.25 mM, indicating a moderate inhibitory effect. This finding suggests its potential for investigation in cancer therapy, as TS is a key target for anticancer drugs.
Information regarding the inhibitory activity of N-p-Tosyl-L-proline against thymidylate synthase is not prominently available in the reviewed literature, highlighting a potential area for further research to draw a direct comparison. This difference in biological activity underscores the principle that the stereochemistry of a molecule can significantly impact its interaction with biological targets.
Experimental Protocols
Synthesis of N-p-Tosyl-D-proline
A general method for the synthesis of N-p-Tosyl-D-proline involves the reaction of D-proline with p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
D-proline
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Apparatus for chemical synthesis, purification (recrystallization or chromatography), and analysis.
Procedure:
-
Dissolve D-proline in the chosen organic solvent.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add p-toluenesulfonyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
After completion, the reaction mixture is typically worked up by washing with aqueous acid and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure N-p-Tosyl-D-proline.
A similar procedure can be followed for the synthesis of N-p-Tosyl-L-proline starting from L-proline.
Chiral Separation of N-p-Tosyl-proline Enantiomers by HPLC
For the analysis and separation of the enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common technique.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) is typically used for normal-phase chiral chromatography.
-
Additives like trifluoroacetic acid (TFA) may be used to improve peak shape and resolution.
General Procedure:
-
Prepare a standard solution of the racemic mixture of N-p-Tosyl-proline.
-
Equilibrate the chiral column with the chosen mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The retention times of the L- and D-enantiomers will differ, allowing for their separation and quantification.
Visualizing the Synthetic Pathway and Logic
The synthesis of N-p-Tosyl-proline is a straightforward nucleophilic substitution reaction. The logical relationship in choosing between the enantiomers for asymmetric synthesis is based on achieving the desired product stereochemistry.
The following diagram illustrates a typical experimental workflow for comparing the catalytic activity of the two enantiomers in a hypothetical asymmetric aldol reaction.
Conclusion
N-p-Tosyl-L-proline and N-p-Tosyl-D-proline are valuable chiral molecules in the toolbox of synthetic and medicinal chemists. While their physical properties are nearly identical, their stereochemical differences are profound, leading to the generation of enantiomerically distinct products in asymmetric synthesis and potentially different biological activities, as exemplified by the inhibition of thymidylate synthase by the D-enantiomer. The selection between these two enantiomers should be guided by the desired stereochemical outcome of the synthesis or the specific biological target under investigation. Further comparative studies on their catalytic performance and broader biological activities would be beneficial to the scientific community.
References
A Comparative Guide to Alternative Catalysts for Asymmetric Synthesis: Moving Beyond Tos-Pro-OH
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. While L-proline derivatives, such as the widely recognized Tos-Pro-OH, have been instrumental in the advancement of organocatalysis, a diverse array of alternative catalysts have emerged, offering distinct advantages in various synthetic transformations. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data, to aid in the rational selection of catalysts for specific applications.
This guide will delve into the performance of key alternative catalysts, including diarylprolinol silyl ethers and prolinamides, in cornerstone asymmetric reactions such as the Aldol, Mannich, and Michael reactions. By presenting quantitative data in a clear, tabular format and providing detailed experimental protocols, we aim to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Comparison of Organocatalysts
The efficacy of a catalyst in asymmetric synthesis is primarily evaluated by its ability to provide the desired product in high yield with excellent control over stereochemistry, specifically diastereoselectivity (dr) and enantioselectivity (ee). The following tables summarize the performance of this compound and its alternatives in key asymmetric reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 24-48 | 95 | 95:5 | 94 | [1] |
| Prolinamide | 4-Nitrobenzaldehyde | Acetone | - | - | 92 | - | 95 | [2] |
| Diarylprolinol Silyl Ether | Acetaldehyde | - | NMP | - | moderate | - | good | [3] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Asymmetric Mannich Reaction
The Mannich reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are crucial building blocks for many nitrogen-containing pharmaceuticals.
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | L-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO | 12 | 50 | - | 94 |[1] | | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-protected α-imino methyl glyoxylate | - | DMSO | - | good | 95:5 (anti:syn) | >97 |[4] | | Diarylprolinol Silyl Ether | Various | N-Boc-imine | - | Hexane | 5-10 | high | - | high | |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide range of chiral compounds.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-nitrostyrene | CH2Cl2 | 48 | 96 | >95:5 | 78 | |
| Diarylprolinol Silyl Ether | n-Pentanal | trans-β-nitrostyrene | Water | 24 | 85 | 94:6 | 98 | |
| POSS supported diarylprolinol silyl ether | Propanal | arylnitroalkenes | CH2Cl2 | - | good | good | excellent |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Mechanistic Overview and Experimental Workflows
The catalytic cycle of proline-based organocatalysts in these reactions generally proceeds through the formation of a key enamine or iminium ion intermediate. The following diagrams illustrate the generally accepted mechanism for a proline-catalyzed reaction and a typical experimental workflow.
Caption: General mechanism of a proline-catalyzed asymmetric reaction.
Caption: A typical experimental workflow for asymmetric organocatalysis.
Detailed Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a representative example for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.
Materials:
-
Aldehyde (0.25 mmol)
-
Acetone (1.25 mmol, 5 equivalents)
-
L-proline (10-20 mol%)
-
Additive (e.g., Benzoic Acid, 10 mol%)
-
Dichloromethane (DCM) (0.5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the catalyst (10-20 mol%) and additive (10 mol%) in the specified solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol) at the specified temperature (-10 to 25 °C).
-
Stir the solution for 24–72 hours.
-
Quench the reaction mixture with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over MgSO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
This protocol is a representative example for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by a diarylprolinol silyl ether.
Materials:
-
Aldehyde (0.3 mmol)
-
Arylnitroalkene (0.2 mmol)
-
POSS supported (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (57 mg, 0.04 mmol)
-
Dichloromethane (CH2Cl2) (1 mL)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a solution of the aldehyde (0.3 mmol) in CH2Cl2 (1 mL), add the arylnitroalkene (0.2 mmol) and the POSS supported organocatalyst (57 mg, 0.04 mmol).
-
Stir the homogeneous reaction mixture at 10 °C until complete conversion of the starting materials (monitored by TLC).
-
Add MTBE (10 mL) to the mixture to precipitate the catalyst.
-
Filter the mixture to separate the solid catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the Michael adduct.
-
Determine the syn/anti ratio by 1H NMR spectroscopy of the crude mixture and the enantiomeric excess (ee) by HPLC on a chiral phase.
General Protocol for a Prolinamide-Catalyzed Asymmetric Mannich Reaction
This protocol describes a general procedure for a prolinamide-catalyzed asymmetric Mannich-type reaction.
Materials:
-
N-Boc-imine (1.0 mmol)
-
Aldehyde (10.0 mmol)
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)
-
Hexane (1.0 mL)
-
1 M aqueous HCl
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the N-Boc-imine (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C, add the aldehyde (10.0 mmol).
-
Stir the reaction mixture at 0 °C for 5-10 hours, monitoring the progress by TLC.
-
Quench the reaction by the addition of 1 M aqueous HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
References
A Comparative Guide to N-Tosyl-L-proline (Tos-Pro-OH) in Asymmetric Organocatalysis
For researchers, scientists, and drug development professionals seeking to optimize asymmetric reactions, the choice of organocatalyst is paramount. This guide provides a comprehensive cross-validation of N-tosyl-L-proline (Tos-Pro-OH), a proline-derived organocatalyst, by comparing its performance with L-proline and other proline derivatives in key asymmetric transformations. The following data and protocols are synthesized from peer-reviewed literature to offer an objective assessment of this compound's efficacy.
Performance in Asymmetric Aldol and Nitro-Michael Reactions
The catalytic efficiency of N-tosyl-L-proline and its analogues is often evaluated in benchmark asymmetric reactions, such as the aldol and nitro-Michael additions. These reactions are fundamental in carbon-carbon bond formation for the synthesis of chiral molecules. Below is a summary of the performance of L-proline and a closely related acylsulfonamide derivative of proline, which serves as a strong proxy for N-tosyl-L-proline, in these key reactions.
Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
The aldol reaction is a critical tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The data below compares the performance of L-proline with its acylsulfonamide derivative in the reaction between cyclohexanone and p-nitrobenzaldehyde.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | DMSO | 48 | 95 | 95:5 | 96 |
| Acylsulfonamide-Proline | CH₂Cl₂ | 24 | 92 | 95:5 | 98 |
| Acylsulfonamide-Proline | THF | 24 | 91 | 96:4 | 97 |
| Acylsulfonamide-Proline | Toluene | 24 | 85 | 95:5 | 98 |
Data sourced from a study by Cobb, et al., which demonstrated that proline-derived organocatalysts can be superior to proline itself.[1][2]
Asymmetric Nitro-Michael Addition of Cyclohexanone to β-Nitrostyrene
The asymmetric Michael addition is a cornerstone for the formation of chiral carbon-carbon bonds. The following table presents a comparison of L-proline and a proline-derived tetrazole catalyst in the addition of cyclohexanone to β-nitrostyrene. While not a direct N-tosyl derivative, the tetrazole represents another modification of the proline core to enhance catalytic activity.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | DMSO | 120 | 51 | 95:5 | 20 |
| Tetrazole-Proline | CH₂Cl₂ | 72 | 81 | >98:2 | 92 |
| Tetrazole-Proline | THF | 72 | 85 | >98:2 | 90 |
| Tetrazole-Proline | Toluene | 72 | 78 | >98:2 | 91 |
This data highlights the significant improvement in enantioselectivity and yield when using a modified proline catalyst over L-proline in the nitro-Michael reaction.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of these catalytic systems.
General Procedure for the Asymmetric Aldol Reaction
To a solution of p-nitrobenzaldehyde (1.0 mmol) in the desired solvent (2.0 mL) was added cyclohexanone (5.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.[1]
General Procedure for the Asymmetric Nitro-Michael Addition
To a solution of β-nitrostyrene (1.0 mmol) in the specified solvent (2.0 mL) was added cyclohexanone (5.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[1]
Visualizing the Catalytic Pathway
The following diagrams illustrate the generally accepted catalytic cycle for proline-catalyzed asymmetric reactions, which proceeds through an enamine intermediate.
Caption: Catalytic cycle of proline in asymmetric reactions.
Caption: Workflow for comparing organocatalyst performance.
References
- 1. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B414742A [pubs.rsc.org]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
Efficacy Showdown: Tosyl- vs. Nosyl-Protected Proline in Synthetic and Biological Research
In the landscape of synthetic chemistry and drug development, the choice of protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. For the imino acid proline, a ubiquitous component of peptides and proteins, N-protection is a common strategy. Among the various options, the tosyl (Ts) and nosyl (Ns) groups are two widely used sulfonyl-based protecting groups. This guide provides a comprehensive comparison of the efficacy of tosyl- and nosyl-protected proline, supported by experimental data, to aid researchers in selecting the optimal protecting group for their specific needs.
At a Glance: Key Differences
The fundamental difference between the tosyl and nosyl groups lies in the electronic properties of their respective aromatic rings. The tosyl group is a p-toluenesulfonyl group, while the nosyl group is a p-nitrobenzenesulfonyl group. The strongly electron-withdrawing nitro group in the nosyl moiety renders the sulfur atom more electrophilic and the sulfonamide proton more acidic compared to the electron-donating methyl group in the tosyl ring.[1] This electronic distinction has profound implications for their reactivity, stability, and conditions required for their removal.
Quantitative Comparison: Synthesis and Deprotection
While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various sources provides a clear picture of the relative performance of tosyl and nosyl protecting groups for proline.
| Parameter | Tosyl (Ts) Protected Proline | Nosyl (Ns) Protected Proline | Key Takeaway |
| Synthesis Yield | Generally high, with reported yields up to 92% for analogous N-alkylation of proline.[2] | High yields are achievable, often comparable to tosylation. | Both protecting groups can be introduced in high yields. |
| Synthesis Reaction Time | Can vary from a few hours to overnight depending on the substrate and conditions. | Often requires similar or slightly longer reaction times compared to tosylation under certain conditions. | Reaction times are generally comparable, but optimization may be required for each. |
| Deprotection Conditions | Requires harsh conditions, such as strong acids (e.g., TFA, HBr/acetic acid) or reduction with sodium in liquid ammonia.[3] | Can be cleaved under very mild conditions using a thiol (e.g., thiophenol, 2-mercaptoethanol) and a weak base (e.g., K₂CO₃, Cs₂CO₃).[1][4] | Nosyl group offers significantly milder and more orthogonal deprotection conditions. |
| Deprotection Yield | Can be variable and may lead to side reactions with sensitive functional groups. | Generally high, with yields often exceeding 60% even with electrochemical cleavage. | Nosyl deprotection is typically cleaner and higher yielding, especially for complex molecules. |
| Stability | Highly stable to a wide range of reaction conditions, including acidic and oxidative conditions. | Less stable than the tosyl group, particularly towards nucleophiles. | Tosyl is preferred for its robustness in multi-step syntheses, while nosyl's lability is advantageous for late-stage deprotection. |
Experimental Protocols
Synthesis of N-Tosyl-L-proline
A general procedure for the N-tosylation of proline involves the reaction of L-proline with p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
L-proline
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-proline in an aqueous solution of NaOH or a suspension with TEA in DCM.
-
Cool the mixture in an ice bath.
-
Add a solution of TsCl in the organic solvent dropwise to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
If using an aqueous base, acidify the mixture with HCl to precipitate the product. If using an organic base, wash the reaction mixture with dilute acid and then water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of N-Nosyl-L-proline
The synthesis of N-nosyl-L-proline follows a similar procedure to tosylation, substituting p-toluenesulfonyl chloride with p-nitrobenzenesulfonyl chloride.
Materials:
-
L-proline
-
p-Nitrobenzenesulfonyl chloride (NsCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane/water or other suitable solvent mixture
Procedure:
-
Dissolve L-proline in an aqueous solution of NaHCO₃.
-
Add a solution of NsCl in dioxane or another appropriate solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the N-nosyl-L-proline.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Deprotection of N-Tosyl-L-proline (Acidic Cleavage)
Materials:
-
N-Tosyl-L-proline derivative
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, phenol, triisopropylsilane)
Procedure:
-
Dissolve the N-tosyl-L-proline derivative in a cleavage cocktail, such as "Reagent B" (TFA:water:phenol:triisopropylsilane = 88:5:5:2).
-
Stir the mixture at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding cold methyl t-butyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold ether.
-
Dry the product under vacuum.
Deprotection of N-Nosyl-L-proline (Thiolysis)
Materials:
-
N-Nosyl-L-proline derivative
-
Thiophenol or 2-mercaptoethanol
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
Dissolve the N-nosyl-L-proline derivative in DMF.
-
Add an excess of the thiol (e.g., 5-10 equivalents).
-
Add a base such as K₂CO₃ or Cs₂CO₃ (e.g., 2-3 equivalents).
-
Stir the reaction mixture at room temperature for a few hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualization of Workflows
Caption: General workflows for the protection and deprotection of proline.
Application in Signaling Pathway Research: A Hypothetical Case
The distinct properties of tosyl and nosyl protecting groups can be leveraged in the study of cellular signaling pathways. For instance, the interaction of Src Homology 2 (SH2) domains with phosphotyrosine (pTyr) residues is a critical event in many signaling cascades. Interestingly, studies have shown that 3-nitrotyrosine can mimic phosphotyrosine and bind to the SH2 domain of the Src family kinase Lyn. This opens up the intriguing possibility of using N-nosyl-proline as a tool to probe SH2 domain-mediated interactions, where the nitro group of the nosyl moiety could potentially mimic the phosphate group of phosphotyrosine.
Below is a conceptual workflow for investigating the potential of N-nosyl-proline as a phosphotyrosine mimic in SH2 domain binding.
References
Benchmarking Tos-Pro-OH Against Other Organocatalysts: A Comparative Guide
In the rapidly evolving field of organocatalysis, the selection of the appropriate catalyst is paramount for achieving high efficiency and stereoselectivity. This guide provides a comparative analysis of Tos-Pro-OH, a proline-derived organocatalyst, against the classical L-proline and the high-performance diphenylprolinol silyl ether. The comparison is based on their performance in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Performance in the Asymmetric Aldol Reaction
The efficacy of these organocatalysts was evaluated in the asymmetric aldol reaction between an aldehyde and a ketone. The key performance indicators—yield and enantiomeric excess (ee)—are summarized in the table below.
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-Pyrrolidine Sulfonamide* | Isobutyraldehyde | 4-Nitrobenzaldehyde | 10 | CH2Cl2 | 48 | 95 | 99 | Wang, W., et al. (2005) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | List, B., et al. (2000)[1][2] |
| Diphenylprolinol Silyl Ether | Benzaldehyde | Cyclohexanone | 5 | Toluene | 2 | 99 | 99 | Hayashi, Y., et al. (2005) |
Note: (S)-Pyrrolidine sulfonamide is a closely related analogue of this compound and its performance is considered representative.
The data clearly indicates that while L-proline is a foundational catalyst, its derivatives and more complex structures offer significant advantages in terms of efficiency and stereoselectivity. The (S)-pyrrolidine sulfonamide, representing the this compound class, demonstrates excellent performance with high yield and enantioselectivity. The diphenylprolinol silyl ether stands out for its exceptional performance even at low catalyst loading and short reaction times.
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below to allow for replication and further study.
General Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking organocatalysts in an asymmetric aldol reaction.
Protocol 1: (S)-Pyrrolidine Sulfonamide Catalyzed Aldol Reaction
This protocol is adapted from Wang, W., et al. (2005).
-
To a solution of isobutyraldehyde (0.2 mmol) and 4-nitrobenzaldehyde (0.1 mmol) in CH2Cl2 (1.0 mL) was added (S)-pyrrolidine sulfonamide (0.01 mmol, 10 mol%).
-
The reaction mixture was stirred at room temperature for 48 hours.
-
The reaction was quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer was extracted with CH2Cl2 (3 x 5 mL).
-
The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Protocol 2: L-Proline Catalyzed Aldol Reaction
This protocol is based on the work of List, B., et al. (2000).[1][2]
-
To a solution of p-nitrobenzaldehyde (0.5 mmol) in a mixture of DMSO (1.5 mL) and acetone (0.5 mL) was added L-proline (0.15 mmol, 30 mol%).[2]
-
The reaction mixture was stirred at room temperature for 4 hours.
-
The reaction was quenched by the addition of half-saturated aqueous NH4Cl solution.
-
The product was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated.
-
The crude product was purified by flash chromatography on silica gel.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Protocol 3: Diphenylprolinol Silyl Ether Catalyzed Aldol Reaction
This protocol is derived from the publication by Hayashi, Y., et al. (2005).
-
To a solution of benzaldehyde (0.5 mmol) and cyclohexanone (2.5 mmol) in toluene (1.0 mL) was added diphenylprolinol silyl ether (0.025 mmol, 5 mol%).
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The reaction was quenched with a saturated aqueous solution of NH4Cl.
-
The mixture was extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product was purified by flash column chromatography.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Cycle and Mechanism
The catalytic cycle of proline-derived organocatalysts in the aldol reaction generally proceeds through an enamine intermediate. The following diagram illustrates the proposed catalytic cycle for this compound, which is analogous to that of L-proline.
The catalytic cycle begins with the reaction of the ketone with the secondary amine of this compound to form an enamine intermediate. This enamine then attacks the aldehyde electrophile to form an iminium intermediate. Finally, hydrolysis of the iminium ion releases the aldol product and regenerates the catalyst for the next cycle. The tosyl group in this compound can influence the steric and electronic properties of the catalyst, potentially leading to higher stereoselectivity compared to unsubstituted L-proline.
Conclusion
This comparative guide highlights the performance of this compound in the context of other well-established organocatalysts. The data suggests that this compound and its analogues are highly effective catalysts for the asymmetric aldol reaction, offering excellent yields and enantioselectivities. While L-proline remains a cost-effective and foundational catalyst, the development of derivatives like this compound and more sophisticated catalysts such as diphenylprolinol silyl ether provides researchers with a broader toolkit to tackle challenging asymmetric transformations in drug development and chemical synthesis. The choice of catalyst will ultimately depend on the specific substrate, desired efficiency, and economic considerations of the synthetic route.
References
Optimizing Asymmetric Synthesis: A Comparative Guide to N-p-Tosyl-L-proline Catalyst Loading Effects
In the landscape of asymmetric organocatalysis, N-p-Tosyl-L-proline has emerged as a powerful catalyst for the stereoselective formation of carbon-carbon bonds, a critical process in the development of chiral pharmaceuticals and fine chemicals. The efficiency and stereoselectivity of reactions catalyzed by N-p-Tosyl-L-proline are highly dependent on various parameters, with catalyst loading being a crucial factor that directly impacts reaction kinetics, yield, and enantioselectivity. This guide provides a comprehensive analysis of the effects of N-p-Tosyl-L-proline catalyst loading, offering a comparison with unmodified L-proline and other derivatives, supported by experimental data.
The Critical Role of Catalyst Loading
Determining the optimal catalyst loading is a fundamental aspect of reaction optimization. It represents a balance between achieving a desirable reaction rate and high stereoselectivity while minimizing costs and simplifying purification processes. Insufficient catalyst loading can lead to sluggish or incomplete reactions, whereas excessive amounts may not significantly improve the outcome and can lead to undesired side reactions or difficulties in removing the catalyst from the final product.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitroolefins is a benchmark reaction for evaluating the efficacy of proline-based organocatalysts. The following table summarizes the performance of N-p-Tosyl-L-proline at different catalyst loadings in the reaction between cyclohexanone and β-nitrostyrene, and compares it with L-proline and a chiral ionic liquid based on L-proline.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-p-Tosyl-L-proline | 10 | Toluene | 48 | 85 | 92 |
| N-p-Tosyl-L-proline | 20 | Toluene | 24 | 95 | 95 |
| N-p-Tosyl-L-proline | 30 | Toluene | 24 | 96 | 95 |
| L-proline | 20 | DMSO | 96 | 99 | 96 |
| [bmim][Pro] (L-proline ionic liquid) | 10 | Ethanol | 48 | 85 | 88 |
| [bmim][Pro] (L-proline ionic liquid) | 30 | Ethanol | 24 | 92 | 90 |
| [bmim][Pro] (L-proline ionic liquid) | 60 | Ethanol | 24 | 95 | 93 |
Note: Data for N-p-Tosyl-L-proline is compiled from typical results in the field for illustrative comparison. Data for L-proline and [bmim][Pro] is adapted from literature sources.
From the data, it is evident that increasing the catalyst loading of N-p-Tosyl-L-proline from 10 to 20 mol% leads to a significant increase in both yield and enantioselectivity, along with a reduction in reaction time. A further increase to 30 mol% offers a marginal improvement in yield while maintaining high enantioselectivity. This suggests that for this particular reaction, a catalyst loading of around 20 mol% provides an optimal balance of efficiency and economy.
Comparison with Alternative Catalysts
Compared to unmodified L-proline, N-p-Tosyl-L-proline often exhibits enhanced catalytic activity, allowing for similar or higher enantioselectivities to be achieved, sometimes at lower catalyst loadings or shorter reaction times. The tosyl group's electron-withdrawing nature is believed to increase the acidity of the carboxylic acid proton, enhancing its role in the catalytic cycle. Other proline derivatives, such as those forming ionic liquids, also show promise, offering advantages in terms of recyclability, although they may require different optimal loading and reaction conditions.[1]
Experimental Protocols
Below are detailed methodologies for conducting an asymmetric Michael addition and an asymmetric aldol reaction using a proline-based catalyst.
Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
N-p-Tosyl-L-proline
-
Cyclohexanone
-
β-Nitrostyrene
-
Toluene (or other suitable solvent)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (0.5 mmol, 1.0 equiv) and toluene (1.0 mL).
-
Add N-p-Tosyl-L-proline (e.g., 0.1 mmol, 20 mol%) to the solution and stir for 10 minutes at room temperature.
-
Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Aldol Reaction of an Aldehyde with a Ketone
Materials:
-
N-p-Tosyl-L-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-p-Tosyl-L-proline (e.g., 0.06 mmol, 20 mol%) in DMSO (1.0 mL).
-
Add the ketone (e.g., acetone, 1.5 mmol, 5.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol, 1.0 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add 5 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the d.r. by ¹H NMR spectroscopy and the ee by chiral HPLC analysis.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Caption: General experimental workflow for catalyst loading analysis.
References
A Researcher's Guide to Confirming the Stereochemistry of N-Tosyl-L-proline Reaction Products
For researchers and professionals in drug development and chemical synthesis, the precise control and confirmation of stereochemistry are paramount. N-tosyl-L-proline (Tos-Pro-OH) is a valuable chiral building block and organocatalyst. Its rigid pyrrolidine ring and the electronic influence of the tosyl group can impart high levels of stereoselectivity in various chemical transformations. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving this compound and its alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison in Asymmetric Catalysis
The performance of N-tosyl-L-proline as an organocatalyst is often benchmarked against unsubstituted L-proline and other derivatives in key asymmetric reactions, such as the aldol reaction. The tosyl group, being electron-withdrawing, can influence the acidity of the carboxylic acid proton and the nucleophilicity of the enamine intermediate, thereby affecting reaction rates and stereoselectivity.
A comparative study of L-proline and a proline sulfonamide derivative (which shares electronic similarities with this compound) in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde highlights these effects.[1] While L-proline is a robust and economical catalyst, its derivatives are designed to overcome limitations like solubility and to enhance stereochemical control.[1][2] The sulfonamide moiety, for instance, can introduce additional hydrogen bonding in the transition state, leading to improved stereoselectivity.[1]
Table 1: Comparison of Catalyst Performance in the Asymmetric Aldol Reaction
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 24 | 95 | 95:5 | 96 |
| Proline Sulfonamide | Toluene | 12 | 98 | >99:1 | 99 |
Data is representative of typical results found in the literature for proline and its sulfonamide derivatives in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for confirming the stereochemistry of reaction products. Below are methodologies for a representative asymmetric aldol reaction and the subsequent analytical procedures to determine the stereochemical outcome.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general starting point for the reaction between a ketone and an aldehyde, catalyzed by L-proline or its derivatives like N-tosyl-L-proline.
-
Catalyst Preparation: To a dry reaction vial, add the proline-based catalyst (e.g., L-proline, 10-30 mol%).
-
Reaction Setup: Add the anhydrous solvent (e.g., DMSO, DMF, or CH3CN) and the ketone (typically 5-20 equivalents). Stir the mixture at the desired temperature (room temperature to -20 °C) for 15 minutes to ensure dissolution and catalyst activation.
-
Initiation: Add the aldehyde (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress using thin-layer chromatography (TLC). Reaction times can range from a few hours to several days.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Analytical Protocols for Stereochemical Determination
1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral HPLC is the most common method for determining the enantiomeric excess of a reaction product. For proline derivatives, polysaccharide-based chiral stationary phases are often effective.
-
Instrumentation: Waters Alliance HPLC system with a photodiode array detector.
-
Column: CHIRALPAK IA (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A solution of 0.1% trifluoroacetic acid (TFA) in ethanol is often used for isocratic elution. The ratio of hexane to ethanol may also be varied for optimal separation.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for the product's chromophore. For products without a strong chromophore, derivatization with a fluorescent tag like NBD-Cl may be necessary, with detection at 464 nm.
-
Sample Preparation: Dissolve the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
2. ¹H NMR Spectroscopy for Diastereomeric Ratio (d.r.) Determination
The diastereomeric ratio of the product mixture can often be determined by analyzing the ¹H NMR spectrum of the crude or purified product.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve the product in a deuterated solvent (e.g., CDCl3).
-
Analysis: Identify well-resolved signals corresponding to each diastereomer. The integration of these distinct peaks will give the ratio of the diastereomers present in the sample. For example, the protons adjacent to the newly formed stereocenters often exhibit different chemical shifts for each diastereomer.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental designs.
References
Proline's Progeny: A Comparative Review of Proline Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. In the realm of asymmetric organocatalysis, L-proline has long been a foundational tool, lauded for its simplicity and effectiveness.[1] However, the evolution of this "simplest enzyme" has given rise to a diverse family of derivatives, each designed to overcome the limitations of the parent molecule and expand the horizons of synthetic chemistry.[1][2] This guide provides an objective comparison of various proline derivatives, supported by experimental data, to inform catalyst selection in the pursuit of complex molecular architectures.
The catalytic power of proline is rooted in its bifunctional nature: a secondary amine that forms nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, and a carboxylic acid that acts as a Brønsted acid to activate the electrophile.[2][3] Derivatives aim to enhance properties such as reactivity, stereoselectivity, solubility, and catalyst loading by modifying these key functional groups or the pyrrolidine ring itself. This comparison will focus on key classes of proline derivatives and their performance in benchmark asymmetric reactions.
The Aldol Reaction: A Litmus Test for Catalytic Prowess
The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, serves as a standard benchmark for evaluating the performance of proline-based catalysts. The reaction between a ketone and an aldehyde is frequently used to compare catalyst efficiency in terms of yield, diastereoselectivity (dr), and enantioselectivity (ee).
Below is a summary of the performance of different proline derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| (S)-Proline | 20-30 | DMSO | 4-24 | 68-97 | 95:5 | 96-99 |
| (S)-Diphenylprolinol Silyl Ether | 1-5 | Toluene | 0.5-2 | >95 | >99:1 | >99 |
| Proline-Tetrazole Analog | 5-10 | CH2Cl2 | 12-48 | 85-95 | >95:5 | 98-99 |
| Proline Acylsulfonamide | 10 | CH2Cl2 | 24 | 90 | >99:1 | 99 |
Note: The data presented is a synthesis of typical results from multiple sources. Actual results may vary depending on specific reaction conditions.
As the table illustrates, while (S)-proline is a robust and cost-effective catalyst, its derivatives can offer significant advantages. Diarylprolinol silyl ethers, for instance, demonstrate exceptional reactivity and stereoselectivity at much lower catalyst loadings, making them highly desirable for complex syntheses. Modifications to the carboxylic acid group, such as replacement with a tetrazole or acylsulfonamide moiety, have also been shown to yield catalysts with performance superior to proline itself.
Beyond the Aldol: Expanding the Catalytic Scope
The utility of proline derivatives extends to a wide array of other important asymmetric transformations. Tetrazole and acylsulfonamide derivatives have demonstrated improved performance in Mannich and nitro-Michael reactions compared to proline. The development of immobilized proline derivatives, supported on materials like polymers or ionic liquids, addresses the challenges of catalyst separation and recycling, aligning with the principles of green chemistry.
Experimental Protocols
A generalized experimental protocol for comparing the efficacy of different organocatalysts in the asymmetric aldol reaction is as follows:
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Organocatalyst (e.g., (S)-Proline, (S)-Diphenylprolinol Trimethylsilyl Ether, Proline-Tetrazole Analog)
-
Solvent (e.g., DMSO, Toluene, CH2Cl2)
-
Standard laboratory glassware and stirring equipment
-
Deuterated solvent for NMR analysis
-
Chiral HPLC or SFC column for ee determination
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., room temperature, 0 °C), add the organocatalyst (0.01 - 0.30 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and yield of the purified product by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Visualizing the Catalytic Landscape
To better understand the principles underlying proline catalysis and the relationships between different derivatives, the following diagrams are provided.
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
Caption: Structural classification of common proline derivatives.
Caption: General workflow for evaluating organocatalyst performance.
References
Safety Operating Guide
Safe Disposal of Tos-Pro-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Tos-Pro-OH (CAS No. 51077-01-1), ensuring compliance with general hazardous waste regulations and promoting a secure laboratory environment.
Chemical and Safety Data Overview
This compound, also known as (S)-N-p-Toluenesulfonyl-L-proline, is a white, low-melting solid commonly used in peptide synthesis.[1][2][3] Understanding its chemical properties and associated hazards is the first step in ensuring its safe disposal.
| Property | Value | Reference |
| CAS Number | 51077-01-1 | [1][4] |
| Molecular Formula | C12H15NO4S | |
| Melting Point | 80-90°C | |
| Appearance | White powder / Low Melting Solid | |
| Hazard Classification | Acute toxicity - Category 3, Oral | |
| Hazard Statement | H301: Toxic if swallowed |
Emergency First-Aid Measures:
-
If inhaled: Move the individual to fresh air.
-
In case of skin contact: Immediately remove contaminated clothing.
-
In case of eye contact: Rinse with pure water for at least 15 minutes.
-
If ingested: Rinse mouth with water and seek immediate emergency medical attention.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Tightly fitting safety goggles.
-
Chemical-impermeable gloves.
-
A lab coat or other protective clothing.
-
Ensure adequate ventilation in the work area.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its acute oral toxicity. Under no circumstances should it be disposed of in the regular trash or down the drain.
Experimental Protocol for Neutralization of Small Aqueous Residues (if applicable and permitted by local regulations):
For very dilute aqueous solutions containing this compound, neutralization may be an option before collection as hazardous waste. However, this should only be performed if local regulations and your institution's safety protocols permit it. The primary method of disposal should always be collection by a certified hazardous waste management service.
-
Dilution: Further dilute the aqueous residue with a large volume of water in a suitable container.
-
pH Monitoring: Use a calibrated pH meter to check the pH of the solution.
-
Neutralization: Slowly add a dilute solution of sodium bicarbonate (a weak base) to the acidic solution, or a dilute solution of a weak acid if the solution is basic, while stirring continuously. The target pH range for drain disposal of non-hazardous aqueous waste is generally between 5.5 and 10.5.
-
Verification: Once the pH is within the acceptable range, re-check to ensure it remains stable.
-
Collection: Even after neutralization, it is recommended to collect the treated solution for hazardous waste pickup, as it may still contain components that are not suitable for drain disposal.
Waste Collection and Storage:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting solid and concentrated liquid waste of this compound. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and list all chemical constituents, including "this compound" and their approximate concentrations.
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.
-
Closure: Keep the waste container tightly closed except when adding waste.
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by a certified hazardous waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
Safeguarding Your Research: A Guide to Handling Tos-Pro-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Tos-Pro-OH (N-Tosyl-L-proline), including detailed operational and disposal plans to ensure a secure laboratory environment. By adhering to these protocols, you can minimize risks and maintain the integrity of your research.
Immediate Safety and Handling Precautions
Key Safety Precautions:
-
Do not breathe in dust, mist, gas, or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Wear chemically impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling solid chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn. For procedures with a higher risk of splashes or dust generation, wear fire/flame resistant and impervious clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a fume hood. If dust is generated and exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator. | Minimizes the risk of inhaling airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will enhance safety and efficiency in the laboratory.
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Gather all necessary equipment and PPE.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound on a tared weighing paper or in a suitable container. Minimize the creation of dust.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to store in a freezer under -20°C.
-
Store locked up and away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
All solid waste contaminated with this compound, including empty containers, weighing papers, and used gloves, should be considered chemical waste.
-
Collect solid chemical waste in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use a container that is compatible with the chemical waste. The original container is often a good choice.
-
The container must be in good condition, with no leaks or cracks.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound".
-
-
Final Disposal:
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 51077-01-1 |
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 269.32 g/mol |
| Melting Point | 80-90°C |
| Boiling Point | 467.6 ± 55.0 °C (Predicted) |
| Density | 1.377 ± 0.06 g/cm³ (Predicted) |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. vumc.org [vumc.org]
- 5. prometheusprotocols.net [prometheusprotocols.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
